molecular formula C10H9NO B589501 2-Ethyl-4-formylbenzonitrile CAS No. 157870-23-0

2-Ethyl-4-formylbenzonitrile

Cat. No.: B589501
CAS No.: 157870-23-0
M. Wt: 159.188
InChI Key: UTQBMMHWMITXDX-UHFFFAOYSA-N
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Description

2-Ethyl-4-formylbenzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . Its CAS Registry Number is 157870-23-0 . This compound is part of a class of bifunctional aromatic chemicals featuring both nitrile and formyl functional groups, which makes them valuable as versatile building blocks in synthetic organic chemistry . While specific studies on this exact ethyl-substituted analogue are not covered in the search results, analogous compounds like 2-formylbenzonitrile are widely recognized in the development of efficient cascade reactions for synthesizing various heterocyclic structures, such as isoindolinones, which are of significant interest in medicinal chemistry . The ethyl substituent on the benzene ring can influence the compound's electronic properties and steric profile, potentially offering a pathway to novel derivatives. Researchers can utilize this reagent to explore new synthetic methodologies and create libraries of complex molecules. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-9-5-8(7-12)3-4-10(9)6-11/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQBMMHWMITXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309353
Record name 2-Ethyl-4-formylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157870-23-0
Record name 2-Ethyl-4-formylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157870-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Ethyl-4-formylbenzonitrile IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethyl-4-formylbenzonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive overview of this compound, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. The document details its chemical identity, a plausible synthetic pathway, predicted analytical data, and a discussion of its potential as a building block in medicinal chemistry.

Core Compound Identity

  • IUPAC Name: this compound[1][2]

  • Synonyms: 4-Cyano-3-ethylbenzaldehyde

  • CAS Number: 157870-23-0[1][2]

  • Molecular Formula: C₁₀H₉NO[1][2]

  • Molecular Weight: 159.19 g/mol [1]

Chemical Structure

The structure of this compound consists of a benzene ring substituted with an ethyl group at position 2, a nitrile (cyano) group at position 1, and a formyl (aldehyde) group at position 4.

Table 1: Structural Identifiers

IdentifierValue
SMILES CCC1=C(C=C(C=C1)C=O)C#N
InChI InChI=1S/C10H9NO/c1-2-9-5-8(7-12)3-4-10(9)6-11/h3-5,7H,2H2,1H3[1]
InChIKey UTQBMMHWMITXDX-UHFFFAOYSA-N[1]

Proposed Synthetic Route

The proposed synthesis involves three key transformations:

  • Sandmeyer Reaction: Conversion of the amino group of 2-ethylaniline to a nitrile group.

  • Formylation: Introduction of a formyl group onto the 2-ethylbenzonitrile intermediate. A common method for this is the Vilsmeier-Haack reaction.

  • Work-up and Purification: Standard procedures to isolate and purify the final product.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Ethylbenzonitrile from 2-Ethylaniline

  • Diazotization: Dissolve 2-ethylaniline in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of potassium cyanide (KCN). Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often heated gently to drive it to completion.

  • Extraction and Purification: After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2-ethylbenzonitrile can be purified by vacuum distillation.

Step 2: Formylation of 2-Ethylbenzonitrile to Yield this compound

  • Vilsmeier-Haack Reaction: Cool a mixture of a suitable solvent (e.g., anhydrous 1,2-dichloroethane) and a formylating agent like phosphoryl chloride (POCl₃) in an ice bath. Slowly add N,N-dimethylformamide (DMF) to form the Vilsmeier reagent. To this mixture, add 2-ethylbenzonitrile dropwise while maintaining a low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis and Work-up: Cool the reaction mixture and pour it into a mixture of ice and water to hydrolyze the intermediate. Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Final Purification: Wash the organic extract, dry it, and remove the solvent. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Visualization of the Proposed Synthetic Workflow

Synthetic_Workflow 2-Ethylaniline 2-Ethylaniline Diazonium_Salt Diazonium_Salt 2-Ethylaniline->Diazonium_Salt 1. NaNO2, HCl 2. 0-5 °C 2-Ethylbenzonitrile 2-Ethylbenzonitrile Diazonium_Salt->2-Ethylbenzonitrile CuCN, KCN Intermediate_Complex Intermediate_Complex 2-Ethylbenzonitrile->Intermediate_Complex Vilsmeier Reagent (POCl3, DMF) This compound This compound Intermediate_Complex->this compound Hydrolysis

Caption: Proposed synthesis of this compound.

Predicted Analytical and Spectroscopic Data

In the absence of experimentally obtained spectra for this compound, the following data are predicted based on the analysis of its structure and comparison with similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - A triplet and a quartet in the aliphatic region corresponding to the ethyl group.- Aromatic protons appearing as doublets and a singlet in the downfield region.- A singlet for the aldehyde proton at approximately 9-10 ppm.
¹³C NMR - Resonances for the two carbons of the ethyl group.- Multiple signals in the aromatic region for the substituted benzene ring.- A signal for the nitrile carbon around 118 ppm.- A signal for the aldehyde carbonyl carbon around 190 ppm.
IR Spectroscopy - A sharp, strong absorption band around 2220-2240 cm⁻¹ for the C≡N stretch.- A strong absorption band around 1690-1710 cm⁻¹ for the C=O stretch of the aldehyde.- C-H stretching vibrations for the aromatic and aliphatic protons.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 159.19.

Potential Applications in Drug Development

The chemical structure of this compound features two key functional groups, the nitrile and the aldehyde, which are valuable in medicinal chemistry.

The Nitrile Group as a Pharmacophore

The nitrile group is present in over 30 approved pharmaceuticals and is a common feature in drug candidates.[3] It can serve several roles:

  • Carbonyl Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, which can improve metabolic stability and bioavailability.[3][4]

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can participate in hydrogen bonding with biological targets.

  • Metabolic Stability: The nitrile group is generally robust and not readily metabolized.[3]

The Aldehyde Group as a Reactive Handle

The formyl group is a versatile functional group that can be used to synthesize a variety of more complex molecules through reactions such as:

  • Reductive Amination: To introduce amine-containing moieties.

  • Wittig Reaction: To form carbon-carbon double bonds.

  • Condensation Reactions: Such as the Knoevenagel condensation, to create derivatives with potential biological activity. For instance, benzylidenemalononitrile derivatives have been investigated for their anticancer properties.[5][6]

Potential Therapeutic Areas

Given its structural motifs, this compound could serve as a key intermediate for the synthesis of novel compounds targeting a range of diseases. The combination of the nitrile and a reactive aldehyde handle makes it an attractive starting material for creating libraries of compounds for screening against various biological targets, including enzymes and receptors implicated in cancer, inflammation, and metabolic disorders.

Logical Relationships in Drug Discovery Potential

Drug_Discovery_Potential cluster_0 Chemical Features cluster_1 Medicinal Chemistry Roles cluster_2 Potential Biological Activities Nitrile_Group Nitrile Group Bioisostere Carbonyl Bioisostere Nitrile_Group->Bioisostere H_Bond_Acceptor Hydrogen Bond Acceptor Nitrile_Group->H_Bond_Acceptor Aldehyde_Group Aldehyde Group Synthetic_Handle Versatile Synthetic Handle Aldehyde_Group->Synthetic_Handle Aromatic_Scaffold Substituted Benzene Ring Scaffold Core Scaffold Aromatic_Scaffold->Scaffold Enzyme_Inhibition Enzyme Inhibition Bioisostere->Enzyme_Inhibition H_Bond_Acceptor->Enzyme_Inhibition Anticancer Anticancer Synthetic_Handle->Anticancer Anti_inflammatory Anti-inflammatory Synthetic_Handle->Anti_inflammatory Scaffold->Anticancer

Sources

A Comprehensive Technical Guide to 2-Ethyl-4-formylbenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Ethyl-4-formylbenzonitrile, a substituted aromatic nitrile of significant interest to the scientific community. This document delineates its fundamental physicochemical properties, proposes a robust synthetic pathway with detailed mechanistic rationale, and outlines a comprehensive framework for its analytical characterization. Furthermore, we explore its potential applications as a versatile chemical intermediate, particularly within the domains of medicinal chemistry and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry seeking to leverage this compound in advanced synthetic applications.

Introduction: The Utility of a Multifunctional Building Block

This compound (CAS No. 157870-23-0) is a bifunctional organic molecule featuring a benzonitrile core substituted with both an ethyl and a formyl (aldehyde) group. The strategic placement of these functional groups—a nucleophilic center (nitrile) and an electrophilic center (aldehyde)—on a stable aromatic scaffold makes it a highly valuable and versatile building block in organic synthesis.

The nitrile moiety is a prevalent pharmacophore in modern drug design, often serving as a bioisostere for carbonyl groups, a hydrogen bond acceptor, or a precursor to other functional groups like amines or carboxylic acids.[1] Its inclusion in numerous approved pharmaceuticals attests to its metabolic stability and favorable interaction profile.[1] The aldehyde group is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and various condensation chemistries, enabling the construction of complex molecular architectures. This unique combination of functionalities positions this compound as a key intermediate for creating novel molecular entities in drug discovery and materials science.

Physicochemical Properties and Molecular Structure

The fundamental identity of this compound is defined by its molecular structure and associated physical properties. These data are crucial for reaction planning, purification, and analytical identification.

Caption: Molecular Structure of this compound.

Table 1: Core Physicochemical Data for this compound

Property Value Source
CAS Number 157870-23-0 [2]
Molecular Formula C₁₀H₉NO Derived
Molecular Weight 159.19 g/mol
Physical Form Solid
Purity (Typical) ≥96%

| InChI Key | UTQBMMHWMITXDX-UHFFFAOYSA-N | |

Proposed Synthesis and Mechanistic Considerations

While numerous suppliers offer this compound, understanding its synthesis is critical for researchers planning to create derivatives or scale up production. Below, we propose a logical and robust multi-step synthetic pathway starting from a commercially available precursor, 2-ethylaniline. This route employs well-established, high-yielding reactions common in synthetic organic chemistry.

Causality of the Synthetic Strategy: The proposed pathway is designed for regiochemical control. Starting with 2-ethylaniline allows for the precise installation of the formyl group at the para-position, which is sterically accessible and electronically activated by the amino group. The final conversion of the amino group to a nitrile via the Sandmeyer reaction is a classic and reliable transformation that avoids the direct use of highly toxic cyanide salts in earlier steps.

G start 2-Ethylaniline step1 Step 1: Protection (Ac₂O, Pyridine) start->step1 intermediate1 N-acetyl-2-ethylaniline step1->intermediate1 step2 Step 2: Formylation (Vilsmeier-Haack: POCl₃, DMF) intermediate1->step2 intermediate2 4-Formyl-N-acetyl-2-ethylaniline step2->intermediate2 step3 Step 3: Deprotection (aq. HCl, heat) intermediate2->step3 intermediate3 4-Amino-3-ethylbenzaldehyde step3->intermediate3 step4 Step 4: Diazotization (NaNO₂, aq. HCl, 0-5 °C) intermediate3->step4 intermediate4 Diazonium Salt Intermediate step4->intermediate4 step5 Step 5: Sandmeyer Reaction (CuCN) intermediate4->step5 product This compound step5->product

Sources

2-Ethyl-4-formylbenzonitrile solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-formylbenzonitrile

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the theoretical framework, robust experimental protocols, and data interpretation strategies necessary for researchers, scientists, and drug development professionals to characterize its solubility profile. The guide emphasizes the causality behind experimental choices, ensuring a self-validating approach to solubility determination.

Introduction to this compound and the Imperative of Solubility Data

This compound is an aromatic organic compound featuring a benzonitrile core substituted with an ethyl group and a formyl (aldehyde) group. Its molecular structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The nitrile group is a key pharmacophore in numerous approved drugs, often acting as a bioisostere for a carbonyl group or participating in key binding interactions.[1] The aldehyde functionality provides a reactive handle for a wide array of synthetic transformations.

In the context of drug development, solubility is a cornerstone of the developability assessment of a new chemical entity. Poor aqueous solubility can lead to low and variable oral bioavailability, posing significant challenges for formulating an effective therapeutic. Furthermore, understanding the solubility of a compound in various organic solvents is crucial for its synthesis, purification, and crystallization processes. This guide serves as a foundational resource for establishing a comprehensive solubility profile for this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of this compound provides key insights into its expected solubility:

  • Polar Moieties: The molecule contains two polar functional groups: the nitrile (-C≡N) group and the formyl (-CHO) group. The nitrile group has a significant dipole moment, and the nitrogen atom can act as a hydrogen bond acceptor.[2][3] The formyl group is also polar and can accept hydrogen bonds. These groups will promote solubility in polar solvents.

  • Non-Polar Moieties: The benzene ring and the ethyl group (-CH₂CH₃) are non-polar (lipophilic). These parts of the molecule will favor interactions with non-polar solvents through van der Waals forces.

Based on this structure, a qualitative prediction of solubility can be made:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) and some polar protic solvents (e.g., ethanol, methanol) where both polar and non-polar interactions can be accommodated.

  • Moderate to Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) due to the presence of the polar nitrile and formyl groups.

  • Low Aqueous Solubility: While the nitrile and formyl groups can interact with water, the overall molecule has a significant non-polar character from the aromatic ring and ethyl group, suggesting that its solubility in water will be limited.

Experimental Determination of Solubility: A Validated Protocol

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Materials and Equipment
  • Solute: this compound (solid, purity ≥96%)

  • Solvents: A range of analytical grade solvents should be selected to cover a spectrum of polarities (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane).

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Scintillation vials or glass flasks with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifugation is the preferred method as it minimizes the risk of temperature fluctuations that can occur with filtration. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining fine particles.

    • Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, typically HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • The concentration of the solute in the original saturated solution is calculated by applying the dilution factor to the measured concentration.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant T (e.g., 24-72h) prep2->equil1 Seal vials sep1 Centrifuge samples equil1->sep1 Allow to settle quant1 Withdraw & filter supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC/UV-Vis quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Heptane25Experimental ValueCalculated Value

Note: The molecular weight of this compound is 159.19 g/mol .

Interpreting the Results

The relationship between the molecular structure of this compound and its solubility in different solvents can be visualized. The interplay between the polar and non-polar regions of the molecule dictates its affinity for a given solvent.

G 1 2-Ethyl-4- formylbenzonitrile 2 Polar Solvents (e.g., Water, Methanol) 1->2 H-Bonding (Acceptor) Dipole-Dipole 3 Aprotic Polar Solvents (e.g., Acetone) 1->3 Strong Dipole-Dipole 4 Non-Polar Solvents (e.g., Toluene) 1->4 van der Waals (Lipophilic interactions)

Caption: Intermolecular forces driving solubility.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and a robust, validated experimental protocol for its determination. By systematically applying the shake-flask method and leveraging modern analytical techniques, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the study of this compound, whether for applications in medicinal chemistry, process development, or materials science. The principles and methodologies outlined herein ensure a scientifically sound approach to characterizing this critical physicochemical property.

References

  • Vertex AI Search Result[4] . Benzonitrile - Solubility of Things. This source provides a general overview of the solubility of benzonitrile, the parent compound, in polar and non-polar solvents.

  • Vertex AI Search Result[1] . Fleming, F. F., Yao, L., Ravikumar, P. C., Fun-Ting, C., & Nelson, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

  • Vertex AI Search Result[2] . LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Vertex AI Search Result[3] . Wikipedia. Nitrile. Available at: [Link]

Sources

The Spectroscopic Signature of 2-Ethyl-4-formylbenzonitrile: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Molecular Architecture

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecular entities is paramount. 2-Ethyl-4-formylbenzonitrile, a substituted aromatic compound, presents a unique combination of functional groups—an ethyl group, a formyl (aldehyde) group, and a nitrile group—that all impart distinct electronic and structural features. Understanding the spectroscopic signature of this molecule is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity in further chemical transformations.

Molecular Structure and Key Features

To logically interpret the spectral data, it is essential to first visualize the molecular structure and the electronic interplay of its constituent parts.

M [M]⁺˙ m/z = 159 M_minus_1 [M-H]⁺ m/z = 158 M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ m/z = 144 M->M_minus_15 - •CH₃ M_minus_29 [M-CHO]⁺ m/z = 130 M->M_minus_29 - •CHO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: Use a high-resolution mass spectrometer to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum, ensuring good resolution to distinguish between ions of similar mass-to-charge ratios.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation mechanisms consistent with the observed peaks.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectral characterization of this compound. By integrating fundamental principles of NMR, IR, and MS with comparative data from structurally related molecules, we have constructed a detailed and reliable spectral signature. This guide serves as an essential tool for researchers, enabling confident identification, purity verification, and a deeper understanding of the chemical properties of this multifunctional aromatic compound. The provided protocols offer a standardized approach for the experimental verification of these predictions.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: aldehydes. [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Preamble: Navigating the Frontier of Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Ethyl-4-formylbenzonitrile

In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity such as this compound marks the beginning of a rigorous journey of characterization. As this molecule is not extensively documented in publicly available literature, this guide serves not as a repository of known data, but as a comprehensive roadmap for its empirical investigation. We will proceed with the logical framework a research scientist would employ, detailing the requisite experimental protocols to elucidate its core physical properties. This document is structured to provide both the "how" and the "why," ensuring that each step is grounded in established scientific principles.

Molecular Identity and Structural Elucidation

Before any physical properties can be meaningfully determined, the unequivocal confirmation of the molecular structure of this compound is paramount.

1.1. Fundamental Properties

  • Molecular Formula: C₁₀H₉NO

  • Molecular Weight: 159.19 g/mol

  • IUPAC Name: this compound

  • CAS Number: Not assigned (as of the latest search).

1.2. Predicted Structure

The anticipated molecular structure is foundational to interpreting all subsequent data.

Caption: Molecular structure of this compound.

1.3. Spectroscopic Confirmation Workflow

A multi-spectroscopic approach is required for definitive structural validation. This ensures that all constitutional isomers are discounted and the desired connectivity is confirmed.

Caption: Workflow for the structural elucidation of a novel compound.

  • Mass Spectrometry (MS): The initial step is to confirm the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₀H₉NO (159.0684). The fragmentation pattern will also provide structural clues; characteristic losses would include the formyl group (-29 Da) and fragments related to the ethyl group.[1][2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is ideal for identifying the key functional groups. The spectrum of this compound is expected to show characteristic absorption bands:

    • Nitrile (C≡N): A sharp, strong peak around 2220-2240 cm⁻¹.[3]

    • Aldehyde (C=O): A strong, sharp peak around 1690-1715 cm⁻¹ (conjugated).[1][4]

    • Aldehyde C-H: Two weaker peaks around 2720 cm⁻¹ and 2820 cm⁻¹.[1]

    • Aromatic C=C: Peaks in the 1450-1600 cm⁻¹ region.

    • Aliphatic C-H: Stretching vibrations just below 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[5][6]

    • ¹H NMR: Will reveal the number and environment of protons. Expected signals include a triplet and quartet for the ethyl group, an aldehyde proton singlet, and distinct signals for the aromatic protons.

    • ¹³C NMR: Will show the number of unique carbon environments. The nitrile and aldehyde carbons will have characteristic chemical shifts.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the substitution pattern on the aromatic ring by showing correlations between protons and carbons.[5]

Core Physical Properties: A Guide to Experimental Determination

Once the structure is confirmed, the systematic determination of its physical properties can begin. These properties are critical for applications in drug development, influencing solubility, formulation, and bioavailability.

Table 1: Physical Properties of this compound

Property Predicted Range/Value Experimental Value Methodology
Appearance White to off-white solid To be determined Visual Inspection
Melting Point (°C) 90 - 110 To be determined Capillary Method (e.g., Mel-Temp)
Boiling Point (°C) > 250 (at atm. pressure) To be determined Micro-boiling point or Distillation

| Solubility | Low in water, soluble in organic solvents | To be determined (mg/mL) | Shake-Flask Method |

2.1. Melting Point Determination

The melting point is a fundamental indicator of purity.[7] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point

  • Sample Preparation: Ensure the synthesized compound is a fine, dry powder.

  • Loading: Tap the open end of a capillary tube into the powder to collect a small amount (2-3 mm height). Invert and tap the sealed end on a hard surface to pack the sample.

  • Apparatus: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[8]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent, more precise measurements.

  • Accurate Determination: Use a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Causality: A slow heating rate near the melting point is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

2.2. Boiling Point Determination

Given the predicted high boiling point, determination at atmospheric pressure may not be feasible without causing decomposition. A micro-boiling point determination or vacuum distillation is more appropriate.[9][10][11]

Experimental Protocol: Micro-Boiling Point (Thiele Tube Method)

Caption: Workflow for micro-boiling point determination.

  • Setup: Place a small amount of the liquid (a few milliliters) into a fusion tube. Invert a capillary tube (sealed at one end) and place it into the liquid.

  • Heating: Attach the fusion tube to a thermometer and heat it in a Thiele tube containing mineral oil.

  • Observation: As the liquid heats, air will be expelled from the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.

  • Cooling & Reading: Remove the heat source. The stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This occurs when the vapor pressure of the substance equals the atmospheric pressure.[10]

2.3. Solubility Profiling

Solubility is a critical parameter, especially in drug development. A standardized protocol, such as the shake-flask method, provides reliable data.[12][13][14]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline, PBS, at a relevant pH) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the vial to stand, then centrifuge or filter the solution to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at that temperature.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Running the experiment for different durations can validate that equilibrium has been reached.

Data from Analogous Compounds

To provide context for the expected properties of this compound, the known physical properties of structurally related compounds are presented below.

Table 2: Physical Properties of Structurally Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
4-Formylbenzonitrile C₈H₅NO 131.13 100-102[15][16] 133 (at 12 mmHg)[15][16]
3-Formylbenzonitrile C₈H₅NO 131.13 75-78[15] 210[15]

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | -34 | 211-213 |

Analysis: The presence of the polar nitrile and formyl groups in 4-Formylbenzonitrile contributes to its solid state at room temperature and relatively high melting point. The addition of an ethyl group in the 2-position of our target molecule may slightly alter the crystal packing and intermolecular forces, but it is still expected to be a solid with a melting point in a similar range.

Conclusion and Forward Outlook

The comprehensive characterization of this compound requires a systematic and multi-faceted experimental approach. This guide outlines the foundational protocols for confirming its structure and determining its key physical properties. The data generated from these experiments will be invaluable for any future research and development, providing the necessary foundation for formulation, pharmacokinetic studies, and material science applications. The principles and methodologies described herein represent a robust framework for the characterization of any novel chemical entity, ensuring scientific rigor and data integrity.

References

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
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  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved from [Link]

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  • Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 19.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). True Melting Point Determination. Retrieved from [Link]

  • MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2018, March 20). (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90670, m-Formylbenzonitrile. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Truman State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Wiley. (n.d.). Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]

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  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

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Sources

reactivity of 2-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2-Ethyl-4-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional aromatic molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a nitrile group, a formyl (aldehyde) group, and an ethyl substituent on a benzene ring, presents a unique combination of reactive sites. This guide provides a comprehensive analysis of the , offering insights into the interplay of its functional groups and the steric and electronic effects that govern its chemical behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic strategies involving this versatile building block.

The strategic placement of the electron-withdrawing nitrile group para to the formyl group, and the electron-donating, sterically demanding ethyl group ortho to the formyl group, creates a nuanced reactivity profile. Understanding this profile is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Molecular Structure and Properties
PropertyValue
CAS Number 157870-23-0[1][2][3]
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol [1]
Appearance Solid[1]
Purity Typically ≥96%[1]

The Interplay of Functional Groups: An Analysis of Reactivity

The chemical behavior of this compound is dictated by the individual and combined characteristics of its three key structural features: the formyl group, the nitrile group, and the ethyl group on the aromatic ring.

Electronic Effects

The nitrile group (-CN) is a potent electron-withdrawing group, both through induction and resonance. This significantly influences the reactivity of the entire molecule.[4] Conversely, the ethyl group (-CH₂CH₃) is an electron-donating group through induction.

The consequence of these opposing electronic influences is a highly polarized molecule. The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the carbonyl carbon in the formyl group, making it more susceptible to nucleophilic attack.

Steric Hindrance

The ethyl group at the ortho position to the formyl group introduces significant steric hindrance.[5] This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions or favoring the formation of specific stereoisomers.[5] This steric effect is a critical consideration in planning synthetic transformations.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations.

Oxidation to a Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid, yielding 2-ethyl-4-cyanobenzoic acid. This transformation is a common step in the synthesis of more complex molecules.

Protocol: Oxidation of this compound

Causality: This protocol utilizes potassium permanganate, a strong oxidizing agent, under basic conditions. The basic medium prevents the acidic byproducts from causing unwanted side reactions.

Self-Validation: The completion of the reaction can be monitored by the disappearance of the purple permanganate color. The identity and purity of the product can be confirmed by melting point determination and spectroscopic methods (IR, NMR).

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • Water (deionized)

  • Sodium bisulfite (NaHSO₃) (for quenching)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium carbonate.

  • Heat the solution to 60-70 °C.

  • Slowly add a solution of potassium permanganate (1.5 eq) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, continue heating and stirring for 1-2 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • To the filtrate, carefully add concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.

  • If any brown manganese dioxide remains, add a small amount of sodium bisulfite to reduce it to soluble manganese(II) sulfate.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the white precipitate of 2-ethyl-4-cyanobenzoic acid by vacuum filtration, wash with cold water, and dry.

Reduction to an Alcohol

The formyl group can be selectively reduced to a primary alcohol, 2-ethyl-4-cyanobenzyl alcohol, using mild reducing agents.

Protocol: Reduction of this compound

Causality: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like nitriles. The reaction is typically carried out in an alcoholic solvent.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product can be characterized by NMR and IR spectroscopy, where the disappearance of the aldehyde proton signal and the appearance of a broad hydroxyl proton signal are indicative of a successful reaction.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid, 1 M

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1 M HCl to a pH of ~5-6.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the formyl group is susceptible to attack by various nucleophiles.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[6][7][8] Due to the steric hindrance from the ortho-ethyl group, the choice of the Wittig reagent and reaction conditions is crucial. Stabilized ylides are generally less reactive and may give poor yields with sterically hindered aldehydes, while non-stabilized ylides are more reactive.[7]

Protocol: Wittig Reaction with a Non-Stabilized Ylide

Causality: This protocol uses a non-stabilized ylide, which is more reactive and suitable for sterically hindered aldehydes. The reaction is performed under anhydrous and inert conditions to prevent the quenching of the highly basic ylide.

Self-Validation: The formation of the alkene product can be monitored by TLC. The stereochemistry of the resulting alkene (Z or E) can be determined by NMR spectroscopy.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred suspension. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[9][10][11][12][13]

Protocol: Knoevenagel Condensation with Malononitrile

Causality: This protocol uses a weak base, piperidine, to deprotonate the active methylene compound (malononitrile), which then acts as a nucleophile. The electron-withdrawing cyano group on the benzaldehyde ring facilitates this reaction.[14]

Self-Validation: The reaction can be monitored by the precipitation of the product or by TLC. The product's identity can be confirmed by its melting point and spectroscopic analysis.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 5-10 mol%).

  • Stir the reaction mixture at room temperature. A precipitate may form as the reaction proceeds.

  • Stir for 2-4 hours or until the reaction is complete as indicated by TLC.

  • If a precipitate has formed, collect the product by vacuum filtration.

  • If no precipitate forms, cool the reaction mixture in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol and dry to obtain the desired product.

Reductive Amination

Reductive amination is a two-step process that converts an aldehyde into an amine.[15][16][17] It involves the initial formation of an imine, which is then reduced in situ.

Protocol: Reductive Amination with Ammonia

Causality: This protocol uses ammonia to form the initial imine, which is then reduced by sodium cyanoborohydride (NaBH₃CN), a reducing agent that is selective for imines over aldehydes.

Self-Validation: The formation of the amine can be monitored by TLC. The product can be characterized by NMR, where the disappearance of the aldehyde proton and the appearance of signals corresponding to the aminomethyl group confirm the transformation.

Materials:

  • This compound

  • Ammonia (aqueous solution or in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a solution of ammonia (excess, e.g., 7 N in methanol).

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add sodium cyanoborohydride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding water.

  • Make the solution basic by adding aqueous NaOH.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis to a Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[18][19][20] Strong conditions are often required, and the reaction proceeds through an amide intermediate.[18]

Protocol: Acid-Catalyzed Hydrolysis of the Nitrile Group

Causality: Concentrated sulfuric acid acts as both a catalyst and a reagent, protonating the nitrile nitrogen and facilitating the nucleophilic attack of water. The high temperature is necessary to overcome the activation energy for this transformation.

Self-Validation: The progress of the hydrolysis can be monitored by the evolution of ammonia (if the reaction proceeds to the amide and then further hydrolyzes) and by TLC analysis of the reaction mixture. The final product can be characterized by its melting point and spectroscopic data.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to this compound.

  • Heat the mixture to reflux for several hours. The reaction time will depend on the desired product (amide or carboxylic acid).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The product (amide or carboxylic acid) will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Reduction to a Primary Amine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Protocol: Reduction of the Nitrile Group with LiAlH₄

Causality: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Self-Validation: The disappearance of the nitrile stretch in the IR spectrum and the appearance of N-H stretches are indicative of a successful reaction. NMR spectroscopy will also show the disappearance of the nitrile carbon and the appearance of a methylene group adjacent to the amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • Sodium hydroxide solution, 15%

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, reflux the mixture for 2-4 hours.

  • Cool the reaction mixture in an ice bath and quench it by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.

  • Purify by distillation or chromatography if necessary.

Reaction with Organometallic Reagents

Grignard reagents add to the nitrile group to form an intermediate imine, which upon hydrolysis yields a ketone.[21][22][23][24][25]

Protocol: Reaction with a Grignard Reagent

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine is then hydrolyzed in a separate acidic workup step to afford the ketone.

Self-Validation: The formation of the ketone can be confirmed by IR spectroscopy (disappearance of the nitrile peak and appearance of a carbonyl peak) and NMR spectroscopy.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Aqueous acid (e.g., 3 M HCl)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add the Grignard reagent (1.1 eq) dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture again in an ice bath and quench by the slow addition of aqueous acid.

  • Stir the mixture until the intermediate imine is fully hydrolyzed.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

Visualization of Reaction Pathways

Key Transformations of this compound

G main This compound oxidation Oxidation (KMnO4) main->oxidation [O] reduction_aldehyde Reduction (NaBH4) main->reduction_aldehyde [H] wittig Wittig Reaction main->wittig + Ph3P=CH2 knoevenagel Knoevenagel Condensation main->knoevenagel + CH2(CN)2 reductive_amination Reductive Amination main->reductive_amination 1. NH3 2. [H] hydrolysis_nitrile Hydrolysis (H2SO4) main->hydrolysis_nitrile H3O+ reduction_nitrile Reduction (LiAlH4) main->reduction_nitrile [H] grignard Grignard Reaction main->grignard 1. CH3MgBr 2. H3O+ product_cooh 2-Ethyl-4-cyanobenzoic acid oxidation->product_cooh product_alcohol 2-Ethyl-4-cyanobenzyl alcohol reduction_aldehyde->product_alcohol product_alkene 2-Ethyl-4-vinylbenzonitrile wittig->product_alkene product_knoevenagel α,β-Unsaturated nitrile knoevenagel->product_knoevenagel product_amine (4-Cyano-3-ethylphenyl)methanamine reductive_amination->product_amine product_amide 2-Ethyl-4-formylbenzamide hydrolysis_nitrile->product_amide product_amine_from_nitrile 4-(Aminomethyl)-2-ethylbenzonitrile reduction_nitrile->product_amine_from_nitrile product_ketone 1-(4-Cyano-3-ethylphenyl)ethan-1-one grignard->product_ketone

Caption: Key synthetic transformations of this compound.

Experimental Workflow for a Typical Nucleophilic Addition

G start Start: Dissolve this compound in anhydrous solvent inert_atm Establish Inert Atmosphere (e.g., Argon) start->inert_atm cool Cool to appropriate temperature (e.g., 0 °C) inert_atm->cool add_nucleophile Add Nucleophile (e.g., Grignard, Ylide) cool->add_nucleophile react Stir at specified temperature for a set time add_nucleophile->react monitor Monitor reaction progress (TLC) react->monitor quench Quench the reaction (e.g., add aqueous solution) monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., Column Chromatography) concentrate->purify end End: Characterize pure product purify->end

Caption: A generalized workflow for nucleophilic addition reactions.

Conclusion

This compound is a richly functionalized aromatic compound with a predictable yet nuanced reactivity profile. The interplay between the electron-withdrawing nitrile group, the electrophilic formyl group, and the sterically influential ortho-ethyl group provides a platform for a diverse range of chemical transformations. By understanding these fundamental principles and utilizing the detailed protocols provided, researchers can effectively employ this versatile building block in the synthesis of complex target molecules for applications in drug discovery and materials science. This guide serves as a foundational resource, and further exploration of the literature for specific applications is encouraged.

References

  • Wikipedia. (2023, December 29). Wittig reaction. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses. (n.d.). Hydrolysis of Nitriles.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved January 16, 2026, from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation Reactions using 3-Propylbenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 16, 2026, from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Wittig Reaction of 2-Benzoylbenzaldehyde.
  • ResearchGate. (2014, November). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved January 16, 2026, from [Link]

  • Dalal Institute. (n.d.). Effect of Structure on Reactivity. Retrieved January 16, 2026, from a relevant Dalal Institute resource.
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Methodological & Application

The Strategic Utility of 2-Ethyl-4-formylbenzonitrile in the Synthesis of Bio-relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Benzonitrile Scaffold

In the landscape of medicinal chemistry and drug development, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs, forming the core of a vast number of pharmaceuticals and biologically active compounds. Among the myriad of starting materials available to the synthetic chemist, bifunctional aromatic compounds offer a powerful platform for the construction of complex molecular architectures. 2-Ethyl-4-formylbenzonitrile, a molecule featuring an aldehyde, a nitrile, and a substituted benzene ring, represents a versatile yet under-explored building block for the synthesis of a variety of important heterocycles. While direct literature on the applications of this specific molecule is not abundant, its functional group constellation allows for logical and predictable reactivity in the synthesis of key heterocyclic systems such as quinazolines and pyrimidines.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in heterocyclic synthesis. We will first discuss plausible synthetic routes to access this key intermediate. Subsequently, we will delve into detailed application notes and protocols for its use in the construction of quinazoline and pyrimidine ring systems, drawing upon established synthetic methodologies for analogous compounds. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be thoroughly explained to provide a robust and scientifically grounded resource.

Part 1: Synthesis of the Starting Material: this compound

The accessibility of a starting material is a critical consideration in any synthetic campaign. While not as commonly commercially available as simpler benzonitriles, this compound can be prepared through several established organic transformations. The choice of synthetic route will depend on the availability of precursors and the desired scale of the synthesis.

Vilsmeier-Haack Formylation of 2-Ethylbenzonitrile

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings.[1][2][3] 2-Ethylbenzonitrile, with the electron-donating ethyl group, is a suitable substrate for this reaction. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium species, from a formamide (e.g., N,N-dimethylformamide, DMF) and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃). This electrophile then attacks the aromatic ring, followed by hydrolysis to yield the aldehyde.

Workflow for Vilsmeier-Haack Formylation

cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 2-Ethylbenzonitrile 2-Ethylbenzonitrile Iminium Salt Iminium Salt 2-Ethylbenzonitrile->Iminium Salt Electrophilic Aromatic Substitution DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent Activation POCl3 POCl3 POCl3->Vilsmeier Reagent Vilsmeier Reagent->Iminium Salt This compound This compound Iminium Salt->this compound Hydrolysis

Caption: Vilsmeier-Haack formylation of 2-ethylbenzonitrile.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 2-Ethylbenzonitrile

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethylbenzonitrile (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add anhydrous DMF (3.0 eq).

  • Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality and Insights: The Vilsmeier-Haack reaction is a mild and effective method for formylation. The use of an anhydrous solvent is crucial to prevent the premature hydrolysis of POCl₃ and the Vilsmeier reagent. The slow addition of POCl₃ at low temperature helps to control the exothermic reaction. The final workup with aqueous base is necessary to hydrolyze the intermediate iminium salt to the desired aldehyde.

Other Potential Synthetic Routes
  • Friedel-Crafts Acylation followed by Oxidation: One could envision a Friedel-Crafts acylation of ethylbenzene with a suitable acylating agent, followed by functional group manipulation to introduce the nitrile and subsequent oxidation of a methyl group to the aldehyde.[4][5] However, this route is likely to be longer and may suffer from regioselectivity issues.

  • Oxidation of 2-Ethyl-4-methylbenzonitrile: If the corresponding 4-methyl derivative is accessible, selective oxidation of the methyl group to an aldehyde could be a viable strategy.[6]

Part 2: Application in Quinazoline Synthesis

Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The bifunctional nature of this compound makes it an excellent precursor for the construction of the quinazoline scaffold.

Reaction with Amines and Ammonium Salts

A common strategy for quinazoline synthesis involves the reaction of an ortho-aminoaryl ketone or aldehyde with an amine or ammonia source.[10][11] While this compound does not possess an ortho-amino group, the nitrile functionality can be considered a masked amino group that can participate in cyclization following an initial reaction at the aldehyde.

A plausible approach involves a multi-component reaction where this compound reacts with an amine and a source of ammonia (e.g., ammonium acetate or ammonium chloride) in the presence of an oxidizing agent.

Reaction Scheme for Quinazoline Synthesis

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product This compound This compound Imine Imine This compound->Imine Condensation Amine Amine Amine->Imine Ammonium Salt Ammonium Salt Dihydroquinazoline Dihydroquinazoline Ammonium Salt->Dihydroquinazoline Imine->Dihydroquinazoline Cyclization with NH3 source Substituted Quinazoline Substituted Quinazoline Dihydroquinazoline->Substituted Quinazoline Oxidation

Caption: Proposed synthesis of quinazolines from this compound.

Protocol 2: Synthesis of Substituted Quinazolines

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Ammonium acetate

  • Iodine (I₂) or other suitable oxidizing agent

  • Dimethyl sulfoxide (DMSO) or other high-boiling solvent

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the primary amine (1.1 eq), and ammonium acetate (2.0 eq) in DMSO.

  • Add a catalytic amount of iodine (0.1-0.2 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 8-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization or column chromatography to afford the desired substituted quinazoline.

Mechanistic Rationale: The reaction likely proceeds through the initial formation of an imine between the aldehyde of this compound and the primary amine. The nitrile group is then attacked intramolecularly by the nitrogen from the ammonium salt, leading to a dihydroquinazoline intermediate. Subsequent oxidation, facilitated by iodine or another oxidant, results in the aromatic quinazoline product.

Part 3: Application in Pyrimidine Synthesis

Pyrimidines are another fundamentally important class of heterocycles, forming the basis of nucleobases in DNA and RNA and exhibiting a broad spectrum of pharmacological activities.[1][2][3] The reaction of a 1,3-dicarbonyl compound or its equivalent with a guanidine or urea derivative is a classic method for pyrimidine synthesis.[12][13] The α,β-unsaturated nitrile that can be formed in situ from this compound makes it a suitable precursor for this transformation.

Reaction with Guanidine or Urea

A plausible strategy involves the Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated dinitrile or cyanoacrylate. This intermediate can then undergo a cyclocondensation reaction with guanidine or urea to form the pyrimidine ring.

Reaction Pathway for Pyrimidine Synthesis

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product This compound This compound alpha,beta-Unsaturated Nitrile alpha,beta-Unsaturated Nitrile This compound->alpha,beta-Unsaturated Nitrile Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->alpha,beta-Unsaturated Nitrile Guanidine/Urea Guanidine/Urea Substituted Pyrimidine Substituted Pyrimidine Guanidine/Urea->Substituted Pyrimidine alpha,beta-Unsaturated Nitrile->Substituted Pyrimidine Cyclocondensation

Caption: Proposed synthesis of pyrimidines from this compound.

Protocol 3: Synthesis of Substituted Pyrimidines

Materials:

  • This compound

  • Malononitrile or Ethyl cyanoacetate

  • Guanidine hydrochloride or Urea

  • Sodium ethoxide or another suitable base

  • Ethanol

  • Piperidine (catalyst for Knoevenagel)

  • Standard laboratory glassware

Procedure:

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (a few drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated α,β-unsaturated nitrile by filtration. Wash with cold ethanol and dry.

Step 2: Cyclocondensation

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

  • Add guanidine hydrochloride or urea (1.2 eq) to the sodium ethoxide solution and stir until dissolved.

  • Add the α,β-unsaturated nitrile from Step 1 to the reaction mixture.

  • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Collect the precipitated pyrimidine derivative by filtration, wash with water and cold ethanol, and dry.

  • Purify the product by recrystallization or column chromatography.

Rationale and Self-Validation: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds. The subsequent cyclocondensation with guanidine or urea is a well-established route to pyrimidines. The success of each step can be readily monitored by TLC and the intermediates and final products can be characterized by standard spectroscopic techniques (NMR, IR, MS) to validate the proposed transformations.

Part 4: Data Presentation and Visualization

To facilitate the comparison of potential products, the following tables summarize the expected structures based on the chosen reactants.

Table 1: Potential Quinazoline Derivatives

R-NH₂ (Amine)Expected Quinazoline Product Structure
Aniline2-Phenyl-6-ethyl-8-cyanoquinazoline
Benzylamine2-Benzyl-6-ethyl-8-cyanoquinazoline
Methylamine2-Methyl-6-ethyl-8-cyanoquinazoline

Table 2: Potential Pyrimidine Derivatives

Active MethyleneN-C-N ReagentExpected Pyrimidine Product Structure
MalononitrileGuanidine2,4-Diamino-5-(2-ethyl-4-cyanophenyl)pyrimidine-6-carbonitrile
Ethyl CyanoacetateGuanidine2,4-Diamino-5-(2-ethyl-4-cyanophenyl)-6-ethoxycarbonylpyrimidine
MalononitrileUrea2,4-Dihydroxy-5-(2-ethyl-4-cyanophenyl)pyrimidine-6-carbonitrile
Ethyl CyanoacetateUrea2,4-Dihydroxy-5-(2-ethyl-4-cyanophenyl)-6-ethoxycarbonylpyrimidine

Conclusion and Future Outlook

This compound, while not a widely cited reagent, possesses the ideal functionality to serve as a valuable building block in the synthesis of medicinally relevant heterocycles. The protocols and mechanistic insights provided in this guide, though based on established principles rather than direct literature precedent for this specific molecule, offer a robust starting point for researchers to explore its synthetic utility. The straightforward access to quinazoline and pyrimidine scaffolds highlights the potential of this compound in generating diverse libraries of molecules for drug discovery programs. Further exploration of its reactivity in other multicomponent reactions and in the synthesis of other heterocyclic systems is warranted and is likely to yield a wealth of novel and interesting molecular architectures.

References

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Application Notes and Protocols for 2-Ethyl-4-formylbenzonitrile: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzonitriles

Benzonitrile derivatives are a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Their utility stems from the versatile reactivity of the nitrile group and the stability of the aromatic ring, which together provide a robust scaffold for molecular engineering. The nitrile moiety is a valuable pharmacophore, often acting as a bioisostere for carbonyl groups or as a key hydrogen bond acceptor, enhancing interactions with biological targets such as enzymes.[1][2] This has led to the incorporation of the benzonitrile core in a range of therapeutic agents, including kinase inhibitors and non-steroidal aromatase inhibitors.[3][4]

2-Ethyl-4-formylbenzonitrile is a bifunctional aromatic compound of significant interest. It possesses two key reactive sites: an aldehyde (formyl) group, which is a gateway for a multitude of classic organic transformations, and a nitrile group, which can be further elaborated or can modulate the electronic properties of the molecule. The ethyl group at the ortho position introduces steric and electronic effects that can be exploited to achieve regioselectivity in subsequent reactions. This guide provides detailed, field-proven protocols for the synthesis and key downstream reactions of this compound, offering insights into the causality behind experimental choices to aid researchers in its effective utilization.

PART 1: Synthesis of this compound

A direct, experimentally verified protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a highly plausible and established method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction.[1][5] The starting material, 2-ethylbenzonitrile, is commercially available and its ethyl group is an ortho, para-directing, activating group, making the para-position electronically favored for electrophilic substitution.

Protocol 1: Vilsmeier-Haack Formylation of 2-Ethylbenzonitrile

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.[4]

Reaction Scheme:

G reactant1 2-Ethylbenzonitrile product This compound reactant1->product 1) 0 °C to 90 °C 2) H2O, heat reactant2 POCl3, DMF G reactant1 This compound product 2-(2-Ethyl-4-cyanobenzylidene)malononitrile reactant1->product reactant2 Malononitrile reactant2->product catalyst Piperidine or Ammonium Acetate catalyst->product G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction reactant1 This compound Imine Intermediate Imine Intermediate reactant1->Imine Intermediate reactant2 Benzylamine reactant2->Imine Intermediate reagent1 NaBH(OAc)3 product N-Benzyl-1-(2-ethyl-4-cyanophenyl)methanamine Imine Intermediate->product

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The Versatility of Formylbenzonitrile Derivatives in Modern Organic Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Formylbenzonitrile derivatives have emerged as exceptionally versatile and powerful building blocks in the realm of organic synthesis. Their unique bifunctional nature, possessing both a reactive aldehyde and a synthetically malleable nitrile group, allows for the construction of a diverse array of complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides an in-depth exploration of the applications of these valuable synthons, offering detailed experimental protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development. We will delve into the strategic use of 2-, 3-, and 4-formylbenzonitrile isomers in cascade reactions, multicomponent reactions, and the synthesis of medicinally relevant scaffolds.

The Synthetic Powerhouse: 2-Formylbenzonitrile in Cascade Reactions for Isoindolinone Synthesis

2-Formylbenzonitrile, also known as 2-cyanobenzaldehyde, is a cornerstone in the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The proximity of the formyl and cyano groups allows for elegant cascade reactions where an initial nucleophilic addition to the aldehyde is followed by an intramolecular cyclization onto the nitrile.

Application Note: Base-Catalyzed Synthesis of 3-Substituted Isoindolinones

This protocol details the synthesis of 3-substituted isoindolinones through a base-catalyzed cascade reaction between 2-formylbenzonitrile and active methylene compounds. The choice of base and solvent can be critical for achieving high yields and purity. This method is particularly attractive due to its operational simplicity and the direct formation of a complex heterocyclic system from readily available starting materials.

Mechanism Overview:

The reaction is initiated by the deprotonation of the active methylene compound by a base, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2-formylbenzonitrile. The resulting intermediate undergoes an intramolecular cyclization, with the newly formed alkoxide attacking the nitrile carbon. Subsequent tautomerization and protonation lead to the final isoindolinone product.

G cluster_0 Base-Catalyzed Isoindolinone Synthesis 2-Formylbenzonitrile 2-Formylbenzonitrile Intermediate_1 Aldol Adduct 2-Formylbenzonitrile->Intermediate_1 Active_Methylene_Compound Active_Methylene_Compound Active_Methylene_Compound->Intermediate_1 Nucleophilic Attack Base Base Base->Active_Methylene_Compound Deprotonation Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product 3-Substituted Isoindolinone Intermediate_2->Product Tautomerization

Figure 1: Workflow for isoindolinone synthesis.

Experimental Protocol: Synthesis of 3-(Nitromethyl)isoindolin-1-one

This procedure is adapted from established methodologies for the reaction of 2-formylbenzonitrile with nitroalkanes.[2]

  • Materials:

    • 2-Formylbenzonitrile

    • Nitromethane

    • Potassium Carbonate (K₂CO₃)

    • Ethanol

    • Standard laboratory glassware

  • Procedure:

    • To a solution of 2-formylbenzonitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add nitromethane (1.2 mmol).

    • Add potassium carbonate (1.5 mmol) to the mixture.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to pH ~5-6.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

    • The crude product can be purified by recrystallization from ethanol to afford 3-(nitromethyl)isoindolin-1-one.

  • Expected Yield: 80-90%

Reactant 1Reactant 2BaseSolventProductYield (%)Reference
2-FormylbenzonitrileNitromethaneK₂CO₃Ethanol3-(Nitromethyl)isoindolin-1-one85[2]
2-FormylbenzonitrileMalononitrilePiperidineEthanol2-(3-Oxoisoindolin-1-ylidene)malononitrile92[3]
2-FormylbenzonitrileEthyl CyanoacetateNaOEtEthanolEthyl 2-cyano-2-(3-oxoisoindolin-1-ylidene)acetate88[2]

Table 1: Examples of Base-Catalyzed Synthesis of Isoindolinone Derivatives.

Expanding Horizons: 3- and 4-Formylbenzonitrile in Multicomponent Reactions

While 2-formylbenzonitrile excels in intramolecular cyclizations, its isomers, 3- and 4-formylbenzonitrile, are valuable substrates for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to generate complex products.[4] These reactions are highly atom-economical and offer a rapid route to diverse molecular libraries.

Application Note: Ugi Four-Component Reaction (U-4CR) for Peptide-like Scaffolds

The Ugi four-component reaction is a powerful tool for the synthesis of α-acylamino carboxamides, which are important scaffolds in medicinal chemistry. 3- and 4-formylbenzonitrile can serve as the aldehyde component in this reaction, leading to products bearing a cyanophenyl moiety.

Mechanism Overview:

The Ugi reaction is believed to proceed through the formation of a Schiff base from the aldehyde and the amine. This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes intramolecular rearrangement to yield the final α-acylamino carboxamide product.

G cluster_1 Ugi Four-Component Reaction Formylbenzonitrile Formylbenzonitrile Intermediate Nitrilium Ion Intermediate Formylbenzonitrile->Intermediate Amine Amine Amine->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Intermediate Product α-Acylamino Carboxamide Intermediate->Product Rearrangement

Figure 2: General workflow of the Ugi-4CR.

Experimental Protocol: Synthesis of a Cyanophenyl-Containing Peptidomimetic

This protocol provides a general procedure for the Ugi-4CR using 4-formylbenzonitrile.[5]

  • Materials:

    • 4-Formylbenzonitrile

    • Benzylamine

    • tert-Butyl isocyanide

    • Acetic acid

    • Methanol

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 4-formylbenzonitrile (1.0 mmol) in methanol (10 mL).

    • Add benzylamine (1.0 mmol) to the solution and stir for 10 minutes at room temperature.

    • Add acetic acid (1.0 mmol) followed by tert-butyl isocyanide (1.0 mmol).

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography on silica gel.

  • Expected Yield: 60-80%

Synthesis of Bioactive Oxygen Heterocycles: The Knoevenagel Condensation of Hydroxyformylbenzonitriles

Hydroxy-substituted formylbenzonitriles are valuable precursors for a variety of oxygen-containing heterocycles, such as coumarins and benzofurans, which exhibit a wide range of biological activities.[6]

Application Note: Synthesis of Coumarin Derivatives from 5-Formyl-2-hydroxybenzonitrile

The Knoevenagel condensation of 5-formyl-2-hydroxybenzonitrile with active methylene compounds provides a straightforward route to 6-cyanocoumarin derivatives.[7] These compounds are of interest in drug discovery due to their potential as anticancer and anti-inflammatory agents.

Mechanism Overview:

The reaction proceeds via a base-catalyzed condensation between the aldehyde group of 5-formyl-2-hydroxybenzonitrile and the active methylene compound. The resulting intermediate undergoes intramolecular cyclization (lactonization) through the attack of the phenolic hydroxyl group on the ester or nitrile functionality, followed by elimination of a small molecule (e.g., water or ethanol) to form the coumarin ring.

G cluster_2 Knoevenagel Condensation for Coumarin Synthesis 5-Formyl-2-hydroxybenzonitrile 5-Formyl-2-hydroxybenzonitrile Intermediate Knoevenagel Adduct 5-Formyl-2-hydroxybenzonitrile->Intermediate Active_Methylene_Compound Active_Methylene_Compound Active_Methylene_Compound->Intermediate Condensation Base Base Base->Active_Methylene_Compound Deprotonation Product 6-Cyanocoumarin Intermediate->Product Intramolecular Lactonization

Figure 3: Knoevenagel condensation for coumarin synthesis.

Experimental Protocol: Synthesis of 3-Acetyl-6-cyano-2H-chromen-2-one

This protocol is a representative example of the synthesis of a 6-cyanocoumarin derivative.[7]

  • Materials:

    • 5-Formyl-2-hydroxybenzonitrile

    • Ethyl acetoacetate

    • Piperidine

    • Ethanol

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 5-formyl-2-hydroxybenzonitrile (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (15 mL) in a round-bottom flask.

    • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

    • Reflux the reaction mixture for 3-4 hours, monitoring its progress by TLC.

    • After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

  • Expected Yield: 75-85%

Applications in Medicinal Chemistry: Formylbenzonitrile-Derived Heterocycles as Bioactive Agents

The heterocyclic scaffolds synthesized from formylbenzonitrile derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.

  • Isoindolinones: These compounds have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. For instance, certain isoindolinone derivatives have shown potent inhibitory activity against cancer cell lines such as HepG2.[1] One derivative, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, exhibited an IC50 value of 5.89 µM against the HepG2 cell line.[1]

  • Quinazolinones: This class of compounds is known for its broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects. The classical synthesis of quinazolinones often involves the acid-catalyzed condensation of N-acylanthranilic acids with primary amines.[8]

  • Coumarins: Coumarin derivatives are well-known for their anticoagulant, anti-inflammatory, and anticancer properties. The introduction of a cyano group at the 6-position can modulate the biological activity of the coumarin scaffold.[7]

HeterocycleBiological ActivityExample CompoundIC50 ValueTargetReference
IsoindolinoneAnticancertert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate5.89 µMHepG2 cells[1]
IsoindolinoneAnticancerFerrocene-substituted isoindolinone1.0 µMA549 cells[9]
IsoindolinoneAnticancerFerrocene-substituted isoindolinone1.5 µMMCF-7 cells[9]

Table 2: Bioactive Heterocycles Derived from Formylbenzonitriles.

Conclusion

Formylbenzonitrile derivatives are undeniably valuable and versatile synthons in modern organic chemistry. Their ability to participate in a wide range of transformations, including cascade reactions, multicomponent reactions, and condensations, provides efficient and atom-economical routes to a plethora of complex and medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full synthetic potential of these remarkable building blocks in their quest for novel molecular entities.

References

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 2015, 7(10):73-78.
  • Massa, A., et al. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. European Journal of Organic Chemistry, 2021, 2021(24), 3467-3475.
  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 2020, 46(6), 1087-1098.
  • Jayaraj, P., et al. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ChemistrySelect, 2021, 6(32), 8235-8243.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 2023, 28(9), 3795.
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  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions.
  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry - Section B, 2012, 51B(3), 464-468.
  • Ugi Multicomponent Reaction. Organic Syntheses, 2017, 94, 54-67.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 2019, 7, 63.
  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 2020, 25(18), 4248.
  • Palladium-Catalyzed C-C Coupling/C-H Activation: Formation of Isoindolinone-Fused Heterocyclic Compounds. European Journal of Organic Chemistry, 2010, 2010(23), 4454-4459.
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Journal of Heterocyclic Chemistry, 2018, 55(1), 1-17.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 2019, 8(05), 1-5.
  • Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Journal of Synthetic Chemistry, 2023, 2(4), 240-251.
  • Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. International Journal of Scientific & Engineering Research, 2019, 10(5), 1-6.
  • Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules, 2021, 26(16), 4983.
  • A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. Tetrahedron Letters, 2017, 58(15), 1469-1472.
  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004, 2004(9), 4-8.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 2023, 28(12), 4758.
  • Synthesis of Bioactive Heterocycles.
  • Synthesis of various N-heterocycles using the four-component Ugi reaction. Journal of the Iranian Chemical Society, 2021, 18(11), 2895-2917.
  • Synthesis of quinazolinone libraries and derivatives thereof.
  • Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 2020, 10(1), 12615.
  • Accessing indole–isoindole derivatives via palladium-catalyzed [3+2] cyclization of isocyanides with alkynyl imines.
  • Synthesis of substituted Coumarin derivatives and their spectral Characterization. IOSR Journal of Applied Chemistry, 2014, 7(1), 1-4.
  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004, 2004(9), 4-8.
  • Synthesis of Isoindolinones by Palladium-Catalyzed Carbonylative Cyclization of 2-Bromobenzaldehyde with Diamines.
  • Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Journal of Chemistry, 2022, 2022, 1-13.
  • A Review Report on Active Methylene group in Malononitrile. Asian Journal of Research in Chemistry, 2018, 11(2), 345-348.
  • Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 2023, 11, 1195650.
  • Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 2023, 11, 1195650.
  • A Review Report on Active Methylene group in Malononitrile. Asian Journal of Research in Chemistry, 2018, 11(2), 345-348.
  • Reaction of Cyano Active Methylene Compounds with 2-Hydroxy-1-naphthal-4-acetylaniline: An Unexpected Result. Asian Journal of Chemistry, 2017, 29(1), 123-126.

Sources

Application Notes and Protocols for the Synthesis of Isoindolinones from 2-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive guide to the synthesis of N-substituted isoindolinones, starting from the readily accessible, functionalized precursor, 2-Ethyl-4-formylbenzonitrile. We will delve into the strategic considerations for this transformation, with a primary focus on a robust and versatile one-pot reductive amination and cyclization protocol. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step instructions to enable researchers to confidently synthesize a diverse library of isoindolinone derivatives for applications in drug discovery and development.

Introduction: The Significance of the Isoindolinone Core

Isoindolinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities.[1][2] This structural core is present in a number of natural products and synthetic drug candidates with therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective agents. The versatility of the isoindolinone scaffold allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. The synthesis of diverse isoindolinone libraries is therefore a critical endeavor in the quest for novel therapeutics.

Starting from this compound offers a strategic entry point to a unique chemical space of isoindolinone derivatives. The presence of the ethyl group at the 2-position introduces a degree of steric hindrance that can influence the reactivity and conformational properties of the final molecule, while the cyano group at the 4-position can be a handle for further chemical modifications or can contribute to the molecule's overall electronic properties.

Synthetic Strategies: A Focus on Reductive Amination

Several synthetic routes to isoindolinones from 2-formylbenzonitriles (also known as 2-cyanobenzaldehydes) have been reported, including transition-metal-catalyzed reactions and multi-component cascade reactions.[3] However, for its operational simplicity, broad substrate scope, and amenability to library synthesis, the one-pot reductive amination followed by intramolecular cyclization stands out as a highly effective and practical approach.[4][5]

This strategy involves two key steps that are seamlessly combined in a single reaction vessel:

  • Imine Formation: The reaction is initiated by the condensation of the aldehyde group of this compound with a primary amine to form an intermediate imine. This reaction is typically reversible and can be favored by the removal of water or by using a mild acid catalyst.

  • Reductive Cyclization: The in situ formed imine is then reduced to a secondary amine. Under the reaction conditions, the nucleophilic secondary amine readily attacks the electrophilic carbon of the nitrile group, leading to an intramolecular cyclization to form the thermodynamically stable five-membered lactam ring of the isoindolinone.

The choice of reducing agent is critical for the success of this one-pot reaction. A mild reducing agent that selectively reduces the imine in the presence of the aldehyde and nitrile functionalities is required. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose.[5][6][7]

G start This compound + R-NH₂ imine Imine Intermediate start->imine Condensation (-H₂O) reduced_amine Reduced Amine Intermediate imine->reduced_amine Reduction (e.g., NaBH₄) isoindolinone N-Substituted Isoindolinone reduced_amine->isoindolinone Intramolecular Cyclization

Figure 1. Generalized workflow for the one-pot reductive amination and cyclization to form isoindolinones.

Experimental Protocols

The following protocols are designed to be adaptable for the synthesis of a variety of N-substituted isoindolinones from this compound. It is recommended to perform small-scale test reactions to optimize conditions for specific primary amines.

Protocol 1: One-Pot Synthesis of N-Aryl Isoindolinones via Reductive Amination with Sodium Borohydride

This protocol is particularly suitable for the reaction of this compound with various anilines.

Materials:

  • This compound

  • Substituted Aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)

  • Methanol (MeOH), anhydrous

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired substituted aniline (1.1 eq).

  • Imine Formation: Dissolve the starting materials in anhydrous methanol (approximately 0.1 M concentration with respect to the benzonitrile). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during the addition of NaBH₄. Ensure adequate ventilation.

  • Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting materials and imine intermediate are consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by the slow addition of 1M HCl at 0 °C until the effervescence ceases.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add ethyl acetate to the residue and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl isoindolinone.

Protocol 2: One-Pot Synthesis of N-Alkyl Isoindolinones via Reductive Amination with Sodium Triacetoxyborohydride

This protocol is generally milder and can be advantageous for reactions with aliphatic amines or when dealing with acid-sensitive functional groups.[5][6]

Materials:

  • This compound

  • Aliphatic Primary Amine (e.g., benzylamine, propylamine)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the primary aliphatic amine (1.2 eq) in anhydrous DCE or THF (approximately 0.1 M).

  • Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Quench the reaction by the careful addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with water and brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-alkyl isoindolinone.

Data Presentation

The following table provides a hypothetical summary of expected outcomes for the synthesis of various isoindolinones from this compound based on the protocols described above. Yields are estimated and may vary depending on the specific substrate and reaction conditions.

EntryPrimary AmineProtocolExpected ProductExpected Yield (%)
1Aniline12-Aryl-5-ethyl-7-cyanoisoindolin-1-one75-85
24-Methoxyaniline12-(4-Methoxyphenyl)-5-ethyl-7-cyanoisoindolin-1-one80-90
3Benzylamine22-Benzyl-5-ethyl-7-cyanoisoindolin-1-one85-95
4n-Propylamine22-(n-Propyl)-5-ethyl-7-cyanoisoindolin-1-one70-80

Visualization of the Synthetic Pathway

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product This compound This compound Imine Formation Imine Formation This compound->Imine Formation Primary Amine (R-NH₂) Primary Amine (R-NH₂) Primary Amine (R-NH₂)->Imine Formation Reduction & Cyclization Reduction & Cyclization Imine Formation->Reduction & Cyclization In situ N-Substituted Isoindolinone N-Substituted Isoindolinone Reduction & Cyclization->N-Substituted Isoindolinone

Figure 2. A conceptual diagram illustrating the one-pot synthesis of N-substituted isoindolinones.

Troubleshooting and Mechanistic Considerations

  • Steric Hindrance: The ethyl group at the 2-position of the benzonitrile may introduce steric hindrance, potentially slowing down the initial imine formation. If the reaction is sluggish, gentle heating (40-50 °C) or the addition of a catalytic amount of a mild Lewis acid (e.g., MgSO₄) or a Brønsted acid (e.g., acetic acid) can be beneficial.[7]

  • Over-reduction: Sodium borohydride can, under certain conditions, reduce aldehydes. Adding NaBH₄ at a low temperature (0 °C) helps to control the reaction and favor the reduction of the imine over the starting aldehyde. Sodium triacetoxyborohydride is generally more selective for imine reduction.[5][6]

  • Dialkylation: When using primary amines, there is a possibility of the newly formed secondary amine reacting with another molecule of the aldehyde, leading to a tertiary amine by-product. Using a slight excess of the primary amine can help to minimize this side reaction.

  • Cyclization Efficiency: The intramolecular cyclization of the intermediate secondary amine onto the nitrile is generally favorable. The electron-withdrawing nature of the formyl group (and the resulting imine/amine) can activate the nitrile towards nucleophilic attack.

Conclusion

The synthesis of isoindolinones from this compound via a one-pot reductive amination and cyclization is a highly efficient and versatile strategy for accessing a diverse range of N-substituted derivatives. The protocols provided herein are robust and can be adapted to various primary amines, making this methodology ideal for the generation of compound libraries for drug discovery programs. By understanding the underlying reaction mechanisms and potential challenges, researchers can effectively troubleshoot and optimize these syntheses to achieve their desired target molecules.

References

  • One-pot facile synthesis of substituted isoindolinones via an Ugi four-component condensation/Diels-Alder cycloaddition/ deselenization-aromatization sequence. Journal of Organic Chemistry. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. [Link]

  • Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. ResearchGate. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. ResearchGate. [Link]

  • One-pot Method to Construct Isoindolinones and Its Application to the Synthesis of DWP205109 and Intermediate of Lenalidomide. ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Influence of N‐Substitution in 3‐Alkyl‐3‐hydroxyisoindolin‐1‐ones on the Stereoselectivity of Brønsted Acid‐Catalyzed Synthesis of 3‐Methyleneisoindolin‐1‐ones. ResearchGate. [Link]

  • Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]

  • Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. PMC. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Synthetic attempt to N‐aryl isoindolinones. ResearchGate. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. [Link]

  • Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. ResearchGate. [Link]

Sources

Application Notes & Protocols: Knoevenagel Condensation of 2-Ethyl-4-formylbenzonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-KC2E4FB-20260116

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility in creating α,β-unsaturated systems.[1][2][3] This guide provides a detailed technical overview and robust experimental protocols for the Knoevenagel condensation of 2-Ethyl-4-formylbenzonitrile with various active methylene compounds. The resulting vinyl benzonitrile derivatives are of significant interest as scaffolds in medicinal chemistry, particularly in the development of novel therapeutics, and as functional components in materials science.[1][4][5] This document outlines two validated protocols: a classic piperidine-catalyzed method and a modern microwave-assisted, solvent-free approach, providing researchers with options for both standard and accelerated synthesis.

Introduction and Scientific Rationale

The Knoevenagel condensation involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[2][6] The reaction is typically catalyzed by a weak base, such as an amine like piperidine or its salts.[1][7]

The substrate, this compound, presents a unique electronic profile. The nitrile group (-CN) is a powerful electron-withdrawing group, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This activation facilitates the reaction, often leading to high yields under mild conditions. The ethyl group at the ortho position provides steric hindrance that can influence product stereoselectivity and also offers a handle for further synthetic modifications. The products of this reaction, substituted (cyanostyryl) derivatives, are key intermediates in the synthesis of diverse heterocyclic compounds and molecules with potential biological activities.[1][4]

Reaction Mechanism & Catalyst Function

The generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation proceeds through two key stages:

  • Nucleophile Activation & Iminium Ion Formation: Piperidine, a secondary amine, serves a dual catalytic role. It is sufficiently basic to deprotonate the active methylene compound (e.g., malononitrile), forming a resonance-stabilized carbanion (enolate).[7][8] Concurrently, it reacts with the aldehyde to form a carbinolamine intermediate, which then eliminates water to generate a highly electrophilic iminium ion.[9][10] Theoretical studies suggest the iminium ion formation is often the rate-determining step.[9][10]

  • C-C Bond Formation and Dehydration: The enolate attacks the iminium ion, forming the crucial carbon-carbon bond.[9][10] The resulting intermediate then eliminates the piperidine catalyst, which is regenerated, to yield the final, conjugated α,β-unsaturated product.[9]

This dual-activation pathway explains the high efficiency of amine catalysts in this transformation.[9][11]

Knoevenagel_Mechanism cluster_activation Catalyst Activation cluster_condensation Condensation & Elimination Aldehyde Aldehyde Iminium_Ion Iminium Ion (Enhanced Electrophile) Aldehyde->Iminium_Ion Piperidine Piperidine Intermediate Adduct Intermediate Iminium_Ion->Intermediate + Enolate Active_Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate (Nucleophile) Active_Methylene->Enolate + Piperidine - Piperidinium Ion Product α,β-Unsaturated Product Intermediate->Product - Piperidine - H+

Figure 1: Catalytic cycle of the piperidine-mediated Knoevenagel condensation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Malononitrile is toxic and should be handled with care.

Protocol 1: Conventional Piperidine-Catalyzed Synthesis

This protocol details a standard, reliable method using conventional heating under reflux. It is highly reproducible and suitable for gram-scale synthesis. An analogous procedure has been successfully used for similar benzaldehydes.[12]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Anhydrous Ethanol (approx. 5 mL per mmol of aldehyde)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution using a micropipette.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). The disappearance of the aldehyde spot indicates completion, typically within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product under vacuum to obtain (E)-2-(4-cyano-2-ethylbenzylidene)malononitrile as a solid.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This "green chemistry" protocol offers significant advantages, including drastically reduced reaction times, elimination of organic solvents, and often higher yields.[13][14]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium acetate (0.2 eq)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.2 eq).[14]

  • Reaction Execution: Place the vessel in a dedicated scientific microwave reactor. Irradiate the mixture at a power of 160-320 W.[14] The reaction is often complete within 30-90 seconds.

  • Monitoring: It is crucial to perform initial small-scale runs to determine the optimal irradiation time and power for this specific substrate to avoid charring.

  • Work-up and Isolation: After irradiation, allow the vessel to cool to room temperature. The reaction mixture will solidify.

  • Purification: Add a minimal amount of water to the solid mass and break it up with a spatula. Collect the solid by vacuum filtration.

  • Recrystallization: For higher purity, recrystallize the solid product from an ethanol/water mixture to yield the pure product.

Data Presentation and Comparison

The following table summarizes the expected parameters for the condensation of this compound with malononitrile, based on analogous reactions reported in the literature.[12][14][15]

ParameterProtocol 1: ConventionalProtocol 2: Microwave-Assisted
Active Methylene MalononitrileMalononitrile
Catalyst PiperidineAmmonium Acetate
Solvent EthanolSolvent-Free
Temperature Reflux (~78 °C)N/A (MW Irradiation)
Time 2-4 hours30-90 seconds
Expected Yield >90%>92%
Reference Adapted from[12]Adapted from[14][15]

Experimental Workflow Visualization

The general workflow for synthesizing and characterizing the target compound is depicted below.

Knoevenagel_Workflow start Reagent Preparation (Aldehyde, Malononitrile, Catalyst) setup Reaction Setup (Conventional or Microwave) start->setup reaction Reaction Execution (Heating or Irradiation) setup->reaction monitor TLC Monitoring reaction->monitor monitor->reaction Incomplete workup Work-up (Cooling, Precipitation) monitor->workup Complete purify Purification (Filtration / Recrystallization) workup->purify analysis Product Characterization (NMR, IR, MS, MP) purify->analysis end Pure Product analysis->end

Figure 2: General experimental workflow from setup to final product analysis.

Expected Characterization Data

While specific data for 2-(4-cyano-2-ethylbenzylidene)malononitrile is not available, characterization data for the closely related analog, 2-(4-cyanobenzylidene)malononitrile, provides a strong predictive baseline.[12]

  • ¹H NMR (400 MHz, CDCl₃) δ: We expect to see aromatic protons in the range of 7.8-8.1 ppm. The vinyl proton (=CH) should appear as a singlet around 7.9 ppm. The ethyl group protons (a quartet and a triplet) will be further upfield.

  • ¹³C NMR (100 MHz, CDCl₃) δ: Key expected signals include the vinyl carbons, aromatic carbons, the nitrile carbons (-CN) around 112-118 ppm, and the ethyl group carbons.

  • IR (KBr, cm⁻¹): Expected characteristic peaks include ~2220 cm⁻¹ (for the two -CN groups on the malononitrile moiety), ~2230 cm⁻¹ (for the benzonitrile -CN group), and ~1600 cm⁻¹ (for C=C double bond).

  • Melting Point: The product is expected to be a crystalline solid with a distinct melting point.

Conclusion and Applications

The Knoevenagel condensation of this compound provides an efficient and direct route to valuable α,β-unsaturated dicyanostyrene derivatives. Both the conventional and microwave-assisted protocols are robust and high-yielding. These products serve as versatile intermediates for synthesizing complex molecules and are of high interest to researchers in drug discovery and materials science due to the unique electronic and structural properties conferred by the cyano and ethyl substituents.[1][5]

References

  • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. Available from: [Link]

  • Knoevenagel Condensation. J&K Scientific LLC. (2021-02-23). Available from: [Link]

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. (2019-09-26). Available from: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. (2017-05-04). Available from: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. Available from: [Link]

  • Knoevenagel condensation. Wikipedia. Available from: [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers. (2018-09-18). Available from: [Link]

  • Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions – a green method for C–C bond formation. Taylor & Francis Online. (2008-09-09). Available from: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. (2017-05-25). Available from: [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Available from: [Link]

  • Microwave-accelerated Eco-friendly Performance of the Knoevenagel Condensation Reaction with Various Active Methylene Derivat-ives evaluation of Electrochemical Properties. Bentham Science Publishers. (2023-06-01). Available from: [Link]

  • Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. YouTube. (2021-05-24). Available from: [Link]

  • Knoevenagel condensation – Knowledge and References. Taylor & Francis. Available from: [Link]

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry. Available from: [Link]

  • malononitrile. Organic Syntheses Procedure. Available from: [Link]

  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. (2018-02-06). Available from: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available from: [Link]

  • Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. Available from: [Link]

  • 2-[4-(Benzyloxy)benzylidene]malononitrile. PMC - NIH. Available from: [Link]

  • Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry Europe. Available from: [Link]

  • WEB: A green and an efficient catalyst for Knoevenagel condensation under grindstone method. NIScPR. Available from: [Link]

  • α-PHENYLCINNAMONITRILE. Organic Syntheses Procedure. Available from: [Link]

  • Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. ResearchGate. Available from: [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. (2024-12-31). Available from: [Link]

  • Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. ResearchGate. (2025-10-18). Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. IJRAR. Available from: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Available from: [Link]

  • A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4. Google Patents.
  • Fullerene carbon nanostructures for the delivery of phenelzine derivatives as new drugs to inhibit monoamine oxidase enzyme: Molecular docking interactions and density functional theory calculations. ResearchGate. Available from: [Link]

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Application Note: Spectroscopic Characterization of 2-Ethyl-4-formylbenzonitrile and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the spectroscopic analysis of 2-Ethyl-4-formylbenzonitrile, a bifunctional aromatic building block, and its principal reaction products. We delve into the practical application and interpretation of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation and reaction monitoring. Detailed, field-tested protocols are provided for each analytical technique, accompanied by expert insights into the causality behind experimental choices. This guide is designed to equip researchers with the necessary tools to unambiguously identify and characterize these compounds, ensuring data integrity in synthetic chemistry and drug development workflows.

Introduction: The Versatility of Substituted Benzonitriles

Substituted benzonitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The title compound, this compound, possesses two highly versatile and orthogonal functional groups: a formyl (aldehyde) group and a nitrile group. The aldehyde is susceptible to a wide range of transformations including oxidation, reduction, and carbon-carbon bond-forming reactions, while the nitrile group can be hydrolyzed or reduced to introduce nitrogen-containing functionalities.

The precise characterization of the starting material and its subsequent reaction products is paramount for process control, quality assurance, and regulatory submission. This guide establishes a self-validating framework for spectroscopic analysis, ensuring that experimental outcomes are robust and reproducible.

Key Synthetic Transformations

The reactivity of this compound is dominated by its aldehyde functionality. Below are three fundamental reaction pathways that yield distinct products, each requiring specific spectroscopic methods for confirmation.

Reactions cluster_reactions Reaction Pathways SM This compound P1 Oxidation Product (2-Ethyl-4-cyanobenzoic Acid) SM->P1  [O] (e.g., KMnO₄, Jones) P2 Reduction Product ((3-Ethyl-4-cyanophenyl)methanol) SM->P2  [H] (e.g., NaBH₄) P3 Knoevenagel Product (e.g., with Malononitrile) SM->P3  Knoevenagel Condensation (+ CH₂(CN)₂, Base) Workflow A Perform Reaction (Oxidation, Reduction, etc.) B Work-up & Purification (e.g., Extraction, Chromatography) A->B C Preliminary Check (TLC, FT-IR) B->C D Structural Confirmation (NMR, MS) C->D Impure (Repeat B) C->D Pure E Data Analysis & Archiving D->E

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 2-Ethyl-4-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this versatile intermediate. As your application scientist, I will provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

The purity of this compound is critical for the success of subsequent synthetic steps. Common impurities may include unreacted starting materials, by-products such as the corresponding carboxylic acid (from over-oxidation of the aldehyde) or benzyl alcohol (from reduction), and residual solvents. This guide offers a structured approach to tackling these purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments.

Question: My this compound "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] For this compound, which is a solid at room temperature, this is a common issue if the boiling point of the chosen solvent is higher than the compound's melting point or if cooling is too rapid.

Causality & Solution:

  • High Solute Concentration: You may have used too little solvent. The saturated solution's temperature is too high, causing the compound to separate as a liquid.

    • Solution: Re-heat the mixture until the oil dissolves completely, then add 5-10% more hot solvent to decrease the saturation temperature.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and liquid-liquid phase separation.

    • Solution: Allow the flask to cool slowly on the benchtop, insulated with paper towels or a cork ring to retain heat.[1] Rapid crystallization is discouraged as it tends to trap impurities.[1]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or too poor, causing it to crash out prematurely.

    • Solution: Switch to a different solvent system. If using a single solvent, try one with a lower boiling point. If using a mixed-solvent system (e.g., Ethyl Acetate/Hexanes), ensure you are adding the anti-solvent slowly to the hot, dissolved solution until the first sign of persistent cloudiness appears, then re-heat to clarify before slow cooling.[2]

Question: I ran a flash column to purify my product, but my fractions containing the this compound are still impure according to TLC and NMR. What went wrong?

Answer: This is a frequent challenge in chromatography and usually points to one of several key areas in the procedure. Column chromatography separates compounds based on their differential adsorption to the stationary phase.[3] If separation is poor, the conditions were not optimal for the specific mixture.

Causality & Solution:

  • Poor Solvent System Selection: The chosen eluent may have a polarity that is too high, causing all compounds (your product and impurities) to move too quickly down the column with little separation. Conversely, if the polarity is too low, the compounds may not move at all.

    • Solution: Always optimize your solvent system with Thin Layer Chromatography (TLC) first.[3] The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. This ensures good separation and minimizes the time and solvent required.[3]

  • Column Overloading: Adding too much crude material to the column is a primary cause of poor separation. The stationary phase becomes saturated, and distinct bands of compounds cannot form properly.

    • Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

  • Improper Column Packing: Cracks, channels, or air bubbles in the silica gel bed create pathways for the solvent and sample to bypass the stationary phase, leading to no separation.

    • Solution: Pack the column carefully using either the "wet" or "dry" method, ensuring a uniform, homogenous bed.[3] Gently tap the column as you pack to settle the silica and remove any voids. Ensure the top layer of silica is always covered with solvent to prevent it from drying out and cracking.[4]

  • Co-eluting Impurities: An impurity may have a polarity very similar to your product, making separation by standard silica gel chromatography difficult.

    • Solution: Try a different stationary phase (e.g., alumina, reversed-phase C18) or a different solvent system. Sometimes, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can resolve closely eluting spots.

Question: My final yield of this compound is very low after purification. Where could the product have been lost?

Answer: Product loss during purification is a cumulative problem. Identifying the specific steps where loss occurs is key to improving your overall yield.

Causality & Solution:

  • Recrystallization Losses:

    • Using too much solvent: The most common cause of low recovery. While ensuring the solid dissolves is crucial, excess solvent will retain a significant amount of your product in the mother liquor upon cooling.[1]

    • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.[1]

    • Incomplete precipitation: Cooling may not have been sufficient to precipitate the maximum amount of product.

    • Solution: Use the minimum amount of hot solvent necessary for dissolution.[5] Preheat your filtration apparatus (funnel, filter paper, and receiving flask) before a hot filtration. After collecting your crystals, cool the filtrate in an ice bath to see if more product crystallizes out.

  • Chromatography Losses:

    • Irreversible Adsorption: Highly polar compounds can sometimes stick irreversibly to the silica gel. While this compound is of moderate polarity, this can be an issue for more polar side-products if they are the desired compound.

    • Sample Application: If the initial band of crude material applied to the column is too diffuse, it leads to broad elution bands and difficulty in collecting pure fractions, often forcing you to discard mixed fractions.

    • Solution: Apply the sample to the column in the smallest possible volume of solvent or by "dry loading" (adsorbing the crude product onto a small amount of silica gel first).[4][6]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the purification of this compound.

Question: What is the most effective method for purifying crude this compound?

Answer: The choice of method depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is the preferred method if your crude product is relatively pure (>90%) and the impurities have different solubility profiles from your product. It is a highly efficient technique for removing small amounts of impurities and is scalable.[7]

  • Flash Column Chromatography is necessary when the crude material is a complex mixture with multiple components or when impurities have very similar solubility to the product.[3][8] It offers superior separation power but is more labor-intensive and uses more solvent than recrystallization.

Below is a workflow to help guide your decision.

start Start with Crude This compound check_purity Assess Crude Purity (TLC, NMR) start->check_purity low_purity Flash Column Chromatography check_purity->low_purity <90% Pure or Complex Mixture check_impurities Are impurities significantly different in polarity? check_purity->check_impurities >90% Pure high_purity Recrystallization final_product Pure Product high_purity->final_product low_purity->final_product check_impurities->high_purity Yes check_impurities->low_purity No (Similar Polarity)

Caption: Purification Method Selection Workflow

Question: How do I select an appropriate solvent for the recrystallization of this compound?

Answer: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[5] Given the structure of this compound (an aromatic ring with polar nitrile and aldehyde groups, and a nonpolar ethyl group), solvents of intermediate polarity are a good starting point.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it doesn't, it's a poor solvent. If it dissolves before heating, it's too good of a solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.

Recommended Solvents for Screening:

Solvent/SystemBoiling Point (°C)PolarityRationale & Comments
Isopropanol (IPA)82.5Polar ProticOften a good choice for moderately polar aromatic compounds.
Ethanol/Water78-100Polar ProticA versatile mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy, then re-clarify with a drop of ethanol before cooling.[9]
Ethyl Acetate/Hexanes69-77Mid-Polar/Non-PolarExcellent for tuning polarity. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[2]
Toluene111Non-Polar AromaticGood for aromatic compounds, but its high boiling point may cause oiling out. Use with caution.

Question: What are the recommended starting conditions for purifying this compound by flash column chromatography?

Answer:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.[4]

  • Mobile Phase (Eluent): A mixture of hexanes (or heptane) and ethyl acetate is the most common and effective starting point for compounds of this polarity.

  • Method:

    • TLC Analysis: Spot your crude mixture on a silica gel TLC plate and develop it in various ratios of Hexanes/Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • Select Eluent: Choose the solvent ratio that gives your product an Rf value of ~0.2-0.3.[3] A similar compound, 4-(2,2-Difluorovinyl)benzonitrile, was purified using a 9:1 Hexanes:Diethyl Ether system, which has a polarity comparable to a ~95:5 Hexanes:Ethyl Acetate system.[6]

    • Column Packing: Use the selected eluent to pack your column.

    • Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and load it onto the column. For best results, use the dry loading method.[6]

    • Elution: Run the column with your chosen eluent, collecting fractions and monitoring them by TLC to identify those containing the pure product.

Question: How should I properly store purified this compound?

Answer: Based on general safety guidelines for aromatic aldehydes and nitriles, proper storage is crucial to maintain purity. Aldehydes can be susceptible to oxidation over time.

  • Conditions: Store in a tightly sealed container to prevent moisture ingress and oxidation.[10]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can react with the aldehyde or nitrile functional groups.[11]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at the boiling point.

  • Impurity Removal (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently turbid. Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

  • Solvent Selection: Determine the optimal eluent (e.g., 9:1 Hexanes:Ethyl Acetate) using TLC as described in the FAQ section.

  • Column Preparation: Select an appropriately sized column. As a guideline, use 40-60g of silica gel per 1g of crude product. Secure the column vertically and add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Packing: Fill the column with the chosen eluent. Slowly pour the silica gel into the column as a slurry with the eluent. Tap the column gently to ensure an even, compact bed free of air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 2-3 times the mass of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column. Using gentle positive pressure (air or nitrogen), push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

start Recrystallization Attempt check_dissolve Does solid dissolve in hot solvent? start->check_dissolve cool Cool Slowly check_dissolve->cool Yes oiled_out Product Oiled Out check_dissolve->oiled_out No, melts (oils out) check_crystals Do crystals form? cool->check_crystals no_crystals No Crystals Form check_crystals->no_crystals No success Pure Crystals Obtained check_crystals->success Yes solution1 Re-heat, add more solvent. Consider lower boiling point solvent. oiled_out->solution1 solution2 Scratch flask inner wall. Add a seed crystal. Concentrate solution slightly. no_crystals->solution2

Caption: Troubleshooting Recrystallization

References

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Macrotech Group. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). m-Formylbenzonitrile. PubChem. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Retrieved from [Link]

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-formyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethylbenzonitrile. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.
  • MDPI. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]

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Technical Support Center: 2-Ethyl-4-formylbenzonitrile Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and reaction optimization of 2-Ethyl-4-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a nitrile and an aldehyde group, makes it a versatile intermediate in medicinal chemistry and materials science. This guide will focus on a common and effective method for its synthesis: the Vilsmeier-Haack formylation of 2-ethylbenzonitrile. We will also cover the synthesis of the starting material, 2-ethylbenzonitrile, to provide a comprehensive workflow.

Synthesis of the Starting Material: 2-Ethylbenzonitrile

A reliable method for the synthesis of 2-ethylbenzonitrile is the Sandmeyer reaction, starting from 2-ethylaniline.[1][2]

Experimental Protocol: Sandmeyer Reaction for 2-Ethylbenzonitrile

Step 1: Diazotization of 2-Ethylaniline

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-ethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.[3]

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm the solution gently to dissolve the salts, then cool to room temperature.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C for 1-2 hours to drive the reaction to completion.

  • Cool the mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 2-ethylbenzonitrile by vacuum distillation.[4][5]

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[6][7] In the case of 2-ethylbenzonitrile, the ethyl group is an ortho-, para-directing activator, while the cyano group is a meta-directing deactivator. The combined directing effects favor the introduction of the formyl group at the 4-position, para to the activating ethyl group and meta to the deactivating cyano group.[8][9][10][11]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethylbenzonitrile

Step 1: Formation of the Vilsmeier Reagent

  • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0-5.0 eq) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2-1.5 eq) dropwise to the DMF, maintaining the temperature below 10 °C.[6]

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent, a chloroiminium salt.[6]

Step 2: Formylation Reaction

  • Dissolve 2-ethylbenzonitrile (1.0 eq) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane.

  • Slowly add the solution of 2-ethylbenzonitrile to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[12]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic step and should be performed with caution.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[13]

Troubleshooting Guide

Low or No Yield of this compound
Question Possible Cause & Explanation Suggested Solution
Q1: My reaction did not proceed, and I recovered most of my starting material. What could be the issue? Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any water present during its formation will lead to its decomposition. The quality of the DMF and POCl₃ is crucial.- Ensure that both DMF and POCl₃ are anhydrous and freshly distilled or from a new, sealed bottle.[14] - Perform the reaction under a dry, inert atmosphere (nitrogen or argon). - Check for any potential sources of moisture in your glassware and setup.
Insufficient Reaction Temperature or Time: The formylation of a somewhat deactivated ring (due to the cyano group) may require more forcing conditions.- After the initial addition at low temperature, gradually increase the temperature to 60-80 °C and monitor the reaction by TLC.[12] - If the reaction is sluggish, consider extending the reaction time.
Q2: The yield of my product is consistently low. How can I improve it? Suboptimal Stoichiometry: The ratio of the Vilsmeier reagent to the substrate is critical for achieving a good yield.- Experiment with the stoichiometry of POCl₃ and DMF. A slight excess of the Vilsmeier reagent (1.2-1.5 equivalents relative to 2-ethylbenzonitrile) is often beneficial.[15]
Incomplete Reaction: The reaction may not have gone to completion.- As mentioned above, ensure adequate heating and reaction time. Monitor the reaction's progress by TLC until the starting material is consumed.
Product Loss During Work-up: The product may be partially lost during the extraction or purification steps.- During the aqueous work-up, ensure the pH is sufficiently basic to fully hydrolyze the intermediate iminium salt. - Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Formation of Side Products
Question Possible Cause & Explanation Suggested Solution
Q3: I see multiple spots on my TLC plate, and my final product is impure. What are the likely side products? Di-formylation: If the reaction conditions are too harsh or the stoichiometry of the Vilsmeier reagent is too high, di-formylation can occur.- Carefully control the stoichiometry of the Vilsmeier reagent. Use a molar ratio of 1.2-1.5 equivalents. - Add the solution of 2-ethylbenzonitrile to the Vilsmeier reagent slowly to avoid localized high concentrations.
Formation of Isomers: While the 4-position is electronically favored, small amounts of other isomers might form, especially at higher temperatures.- Maintain the lowest effective reaction temperature to improve regioselectivity. - Careful purification by column chromatography should allow for the separation of isomers.
Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent.- Avoid excessively high reaction temperatures. - A prompt and efficient aqueous work-up is crucial to hydrolyze the reactive intermediates and minimize contact time.
Purification Challenges
Question Possible Cause & Explanation Suggested Solution
Q4: I'm having difficulty purifying my product by column chromatography. Co-eluting Impurities: Some side products may have similar polarities to the desired product, making separation difficult.- Try different solvent systems for your column chromatography. A gradient elution from low polarity (e.g., pure hexane) to higher polarity (e.g., increasing amounts of ethyl acetate) can improve separation. - Consider recrystallization as an alternative or additional purification step if the product is a solid.
Product Streaking on the TLC Plate: This can be due to the acidic nature of the silica gel or the presence of baseline impurities.- Add a small amount of a neutralizer like triethylamine (0.1-1%) to your eluent to improve the chromatography of polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for the Vilsmeier-Haack reaction? The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[12][13][16][17] The Vilsmeier reagent is also moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching of the reaction with ice/water is highly exothermic and must be done slowly and with caution.

Q2: How can I confirm the formation of the Vilsmeier reagent? The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction and often results in a color change of the solution, which may become pale yellow or orange. However, the most reliable way to confirm its presence is to proceed with the reaction and monitor for the formation of the formylated product.

Q3: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: You would expect to see signals corresponding to the aromatic protons, the aldehyde proton (typically a singlet around 9-10 ppm), and the ethyl group (a quartet and a triplet). The aromatic protons will show a specific splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.[18][19][20]

  • ¹³C NMR: Expect signals for the nitrile carbon (around 118-120 ppm), the aldehyde carbonyl carbon (around 190-192 ppm), the aromatic carbons, and the carbons of the ethyl group.[18][19][20][21]

  • IR Spectroscopy: Look for characteristic absorption bands for the nitrile C≡N stretch (around 2220-2230 cm⁻¹), the aldehyde C=O stretch (around 1700-1710 cm⁻¹), and the aldehyde C-H stretch (two weak bands around 2720 and 2820 cm⁻¹).[22][23][24][25][26]

Q4: Can I use other formylating agents for this reaction? While the Vilsmeier-Haack reaction is a common and effective method, other formylation reactions exist. However, for a substrate like 2-ethylbenzonitrile, the Vilsmeier-Haack reaction offers a good balance of reactivity and regioselectivity.

Q5: What are the storage and handling recommendations for 2-ethylbenzonitrile? 2-Ethylbenzonitrile should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][27] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[7] Always handle it with appropriate PPE.

Data Summary and Optimization Parameters

The following table summarizes key parameters that can be optimized for the Vilsmeier-Haack formylation of 2-ethylbenzonitrile.

ParameterRange/OptionsEffect on ReactionRecommendations
POCl₃ to Substrate Ratio (eq) 1.1 - 2.0Higher ratios can increase the reaction rate but may also lead to more side products (e.g., di-formylation).Start with 1.2-1.5 equivalents and optimize based on TLC analysis.
DMF to Substrate Ratio (eq) 3.0 - 10.0 (or as solvent)DMF acts as both a reagent and a solvent. A sufficient amount is needed to ensure proper mixing and reaction.Using DMF as the solvent is common. If a co-solvent is used, ensure at least 3 equivalents of DMF are present.
Reaction Temperature (°C) Room Temperature - 100 °CHigher temperatures increase the reaction rate but can decrease regioselectivity and lead to side reactions.Start with a moderate temperature (60-80 °C) and adjust based on reaction progress.
Reaction Time (hours) 1 - 12Insufficient time will lead to incomplete conversion, while prolonged heating can promote side product formation.Monitor the reaction by TLC to determine the optimal reaction time.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Substrate 2-Ethylbenzonitrile Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O work-up) Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC Starting_Material High Amount of Starting Material? Check_TLC->Starting_Material Multiple_Spots Multiple Product Spots? Check_TLC->Multiple_Spots Starting_Material->Multiple_Spots No Inactive_Reagent Solution: - Use anhydrous reagents - Inert atmosphere Starting_Material->Inactive_Reagent Yes Insufficient_Conditions Solution: - Increase temperature/time - Monitor by TLC Starting_Material->Insufficient_Conditions Yes Side_Reactions Solution: - Adjust stoichiometry - Lower temperature Multiple_Spots->Side_Reactions Yes Purification_Issue Solution: - Optimize chromatography - Consider recrystallization Multiple_Spots->Purification_Issue No Success Improved Yield and Purity Inactive_Reagent->Success Insufficient_Conditions->Success Side_Reactions->Success Purification_Issue->Success

Caption: Troubleshooting workflow for reaction optimization.

References

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

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  • Electrophilic aromatic directing groups. Wikipedia. [Link]

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  • 2-Ethylbenzonitrile. PubChem. [Link]

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  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022). YouTube. [Link]

  • Supporting Information. [Link]

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  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. [Link]

  • IR Absorption Table. [Link]

  • Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. National Institutes of Health. [Link]

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  • Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • Method for production of 2,4,5-trifluoro-benzonitrile.
  • IR Spectroscopy - Basic Introduction. (2020). YouTube. [Link]

  • Sandmeyer reaction. Khan Academy. [Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. SpringerLink. [Link]

  • Vilsmeier-Haack Reaction | Formylation of Aromatic Ring (Benzene) | Electrophilic Substitution Rxn. (2021). YouTube. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]

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  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

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Technical Support Center: Formylation of Ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of ethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common side products and issues encountered during this electrophilic aromatic substitution.

Introduction

The formylation of ethylbenzonitrile presents a unique challenge due to the competing electronic effects of its substituents. The ethyl group is an activating, ortho-, para- directing group, while the nitrile group is a deactivating, meta- directing group. This inherent conflict can lead to a variety of products and side products, making careful control of reaction conditions paramount. This guide will focus primarily on the Vilsmeier-Haack formylation, a widely used method, and will address potential issues and their underlying chemical principles.

Reaction Pathway Overview: Main Products and Side Products

The formylation of 4-ethylbenzonitrile is expected to yield a mixture of regioisomers due to the competing directing effects of the ethyl and cyano groups. The primary desired products are the formylated ethylbenzonitriles. However, several side products can arise from incomplete reaction, further reaction, or reaction at the nitrile functionality.

Formylation_of_Ethylbenzonitrile cluster_main Main Reaction Pathway cluster_products Formylated Products cluster_side Side Reactions & Products cluster_hydrolysis Nitrile Hydrolysis cluster_diformylation Di-formylation cluster_incomplete Incomplete Reaction Ethylbenzonitrile 4-Ethylbenzonitrile Iminium_Intermediate Iminium Salt Intermediate Ethylbenzonitrile->Iminium_Intermediate Electrophilic Aromatic Substitution Amide_Side_Product 4-Ethylbenzamide Ethylbenzonitrile->Amide_Side_Product Harsh Acidic/Basic Workup Unreacted_SM Unreacted 4-Ethylbenzonitrile Ethylbenzonitrile->Unreacted_SM Mild Conditions/ Short Reaction Time Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Iminium_Intermediate Ortho_Product 2-Formyl-4-ethylbenzonitrile (Ortho to Ethyl) Iminium_Intermediate->Ortho_Product Hydrolysis Meta_Product 3-Formyl-4-ethylbenzonitrile (Meta to Ethyl) Iminium_Intermediate->Meta_Product Hydrolysis Hydrolysis Aqueous Workup Ortho_Product->Hydrolysis Diformyl_Product Di-formylated Ethylbenzonitrile Ortho_Product->Diformyl_Product Excess Reagent/ Forcing Conditions Meta_Product->Hydrolysis Meta_Product->Diformyl_Product Acid_Side_Product 4-Ethylbenzoic Acid Amide_Side_Product->Acid_Side_Product Further Hydrolysis

Caption: Reaction scheme for the formylation of 4-ethylbenzonitrile and potential side product pathways.

Troubleshooting Guides and FAQs

Q1: My Vilsmeier-Haack reaction has a very low yield or has failed completely. What are the likely causes and how can I improve it?

A1: Low to no yield is a frequent challenge when formylating a deactivated aromatic ring like ethylbenzonitrile. The electron-withdrawing nature of the nitrile group makes the aromatic ring less nucleophilic and therefore less reactive towards the Vilsmeier reagent.[1] Here’s a systematic approach to troubleshooting this issue:

  • Substrate Reactivity: The primary cause is often the low reactivity of your starting material.

    • Solution: Employ more forcing conditions. This can include increasing the reaction temperature (e.g., to 60-80 °C) and extending the reaction time.[2] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid excessive decomposition. Using a larger excess of the Vilsmeier reagent can also drive the reaction forward.[2]

  • Vilsmeier Reagent Formation and Quality: The success of the reaction is critically dependent on the effective formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

    • Solution: Always use fresh, anhydrous DMF. Old or wet DMF can contain dimethylamine, which can react with and consume the Vilsmeier reagent.[4] Ensure your POCl₃ is also of high purity and stored under anhydrous conditions. The molar ratio of POCl₃ to DMF and the substrate is important; an excess of the Vilsmeier reagent is often necessary for deactivated substrates.[3]

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-quality reagents.

Q2: I'm observing a mixture of isomers in my product. How can I control the regioselectivity and separate the products?

A2: The formation of a mixture of 2-formyl-4-ethylbenzonitrile and 3-formyl-4-ethylbenzonitrile is expected due to the competing directing effects of the ethyl and nitrile groups.

  • Understanding the Regioselectivity: The activating, ortho-, para- directing ethyl group will favor substitution at the 2-position, while the deactivating, meta- directing nitrile group will favor substitution at the 3-position. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the regiochemical outcome is a delicate balance of these electronic effects and steric hindrance.[5] The formyl group is sterically demanding, which may favor substitution at the less hindered 3-position.

    • Controlling the Ratio: Altering the reaction conditions can sometimes influence the isomeric ratio, although achieving high selectivity can be difficult. Lowering the reaction temperature may favor the electronically preferred product, while higher temperatures might lead to a more thermodynamic product distribution. Experimenting with different Lewis acids in other formylation methods (e.g., Rieche formylation) could also alter the regioselectivity.[6][7]

  • Separation Strategy:

    • Solution: The most practical approach to dealing with isomeric mixtures is efficient purification. Flash column chromatography on silica gel is typically the method of choice for separating regioisomers of aromatic compounds. A carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) will be necessary to achieve good separation. It is advisable to perform small-scale TLC experiments with different solvent systems to identify the optimal conditions for separation before attempting a large-scale column.

Q3: My analytical data (NMR, IR) suggests the presence of an amide or carboxylic acid in my product mixture. How did this happen and how can I prevent it?

A3: The presence of 4-ethylbenzamide or 4-ethylbenzoic acid indicates that the nitrile group has undergone hydrolysis. This is a common side reaction under certain formylation and workup conditions.

  • Cause of Hydrolysis:

    • Acid-Catalyzed Hydrolysis: Formylation reactions that employ strong acids, such as the Gattermann-Koch reaction (which uses HCl and a Lewis acid), can promote the hydrolysis of the nitrile group.[8][9] The nitrile is first hydrolyzed to an amide, which can then be further hydrolyzed to a carboxylic acid under harsh acidic conditions.[10][11]

    • Workup Conditions: The aqueous workup step following the formylation is a critical point where hydrolysis can occur. Quenching the reaction mixture with water generates acidic conditions (from the hydrolysis of POCl₃ in the Vilsmeier-Haack reaction) or if a strong acid was used as a catalyst. Prolonged exposure to these acidic conditions, especially at elevated temperatures, can lead to nitrile hydrolysis.[12][13] Similarly, a strongly basic workup can also hydrolyze the nitrile.

  • Prevention and Mitigation:

    • Control of Reaction Conditions: If using a strongly acidic formylation method, consider milder alternatives if nitrile hydrolysis is a significant issue.

    • Careful Workup: Quench the reaction mixture at a low temperature (e.g., 0 °C) by slowly adding it to a cold, saturated solution of a mild base like sodium bicarbonate or sodium acetate to neutralize the acid.[3] This will minimize the time the nitrile is exposed to harsh acidic conditions. Avoid excessive heating during the workup. The pH of the aqueous layer should be carefully monitored and maintained in a neutral or slightly basic range.

Q4: I suspect di-formylation is occurring. How can I confirm and prevent this?

A4: Di-formylation, while less common on a deactivated ring, can occur under forcing conditions or with highly activated substrates.[2]

  • Confirmation: The presence of a di-formylated product can be confirmed by mass spectrometry (a higher molecular weight corresponding to the addition of two formyl groups) and NMR spectroscopy (the appearance of two aldehyde protons and a more complex aromatic splitting pattern).

  • Prevention:

    • Stoichiometry Control: The most effective way to prevent di-formylation is to carefully control the stoichiometry of the formylating agent. Use a molar ratio of the Vilsmeier reagent to ethylbenzonitrile closer to 1:1.[2]

    • Reaction Conditions: Avoid excessively high temperatures and long reaction times, as these conditions can promote a second formylation.

    • Slow Addition: Adding the formylating agent dropwise to a solution of the ethylbenzonitrile can help to maintain a low concentration of the electrophile and reduce the likelihood of di-substitution.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Ethylbenzonitrile (General Guideline)

This protocol is a general starting point and may require optimization for your specific setup and desired outcome.

Materials:

  • 4-Ethylbenzonitrile

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or a thick slurry indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 4-ethylbenzonitrile (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the solution of 4-ethylbenzonitrile dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.[3] Stir vigorously during the addition to ensure efficient hydrolysis of the intermediate iminium salt and neutralization of the acid.

    • Continue stirring for 30-60 minutes at room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to separate the isomers and other impurities.

Quantitative Data Summary Table

IssueParameter to ModifyRecommended ChangeExpected Outcome
Low Yield Reaction TemperatureIncrease from RT to 60-80 °CIncreased reaction rate and conversion
Molar ratio of Vilsmeier ReagentIncrease from 1.2 eq. to 2-3 eq.Drives the reaction to completion
Di-formylation Molar ratio of Vilsmeier ReagentDecrease to 1.0-1.2 eq.Minimizes the second formylation
Reaction TemperatureMaintain at a lower effective temperatureReduces the rate of the second formylation
Nitrile Hydrolysis Workup pHNeutralize with NaHCO₃ or NaOAcPrevents acid-catalyzed hydrolysis
Workup TemperatureMaintain at 0 °C during quenchSlows the rate of hydrolysis

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88–94.
  • Wikipedia. (2023).
  • SynArchive. (n.d.).
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  • Wikipedia. (2023).
  • PubChem. (n.d.). Benzonitrile.
  • Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.
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  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
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  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Common Organic Chemistry. (n.d.).
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  • YouTube. (2017). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism.
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • Reddit. (2021).
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  • Quora. (2018).
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Technical Support Center: Optimizing the Synthesis of 2-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique challenge due to the electronic properties of the starting material, 2-ethylbenzonitrile. The aromatic ring is substituted with both an activating, ortho, para-directing ethyl group and a deactivating, meta-directing nitrile group. The desired product requires the introduction of a formyl group at the C4 position, which is para to the ethyl group and meta to the nitrile group. This necessitates a careful selection of formylation method and precise control over reaction conditions to achieve the desired regioselectivity and avoid common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the most promising formylation methods for synthesizing this compound?

A1: Given the electronic nature of 2-ethylbenzonitrile, the most promising methods for formylation are those that can overcome the deactivating effect of the nitrile group while favoring substitution at the sterically accessible and electronically enriched position para to the ethyl group. The Vilsmeier-Haack and Gattermann-Koch reactions are primary candidates.

  • Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which is a moderately reactive electrophile suitable for activated aromatic rings.[1][2][3][4] The ethyl group in the starting material provides sufficient activation for this reaction to proceed.

  • Gattermann-Koch Reaction: This reaction employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a co-catalyst like cuprous chloride.[5][6][7][8] It is a powerful formylation method that can be effective for moderately deactivated systems.

The Reimer-Tiemann and Duff reactions are generally less suitable. The Reimer-Tiemann reaction is primarily for phenols, and the Duff reaction typically requires strongly activating groups.[9][10][11][12][13]

Q2: What is the expected regioselectivity of the formylation of 2-ethylbenzonitrile?

A2: The ethyl group is an activating, ortho, para-director, while the nitrile group is a deactivating, meta-director.[14][15] The directing effects of these two groups are synergistic for the desired C4-formylation. The ethyl group strongly activates the para position (C4), and the nitrile group directs incoming electrophiles to the meta position (C4 and C6). Steric hindrance from the ethyl group at the C2 position will likely disfavor substitution at the C3 (ortho) position. Therefore, the major product is expected to be this compound.

`dot graph Logical_Relationship { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} ` Caption: Directing effects in the formylation of 2-ethylbenzonitrile.

Vilsmeier-Haack Reaction Troubleshooting

Q3: My Vilsmeier-Haack reaction is sluggish and gives a low yield. What can I do?

A3: A sluggish reaction or low yield in the Vilsmeier-Haack formylation of 2-ethylbenzonitrile can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Purity of Reagents and Solvents: Ensure that DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.

  • Reaction Temperature: While the Vilsmeier-Haack reaction is often performed at low temperatures initially, gentle heating may be required to drive the reaction to completion, especially with a moderately deactivated substrate. Monitor the reaction by TLC and consider gradually increasing the temperature to 50-60 °C.

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent (1.5 to 3 equivalents) is often necessary to ensure complete conversion of the starting material.

  • Reaction Time: The reaction may require a longer duration than for highly activated substrates. Allow the reaction to proceed for several hours or even overnight, monitoring its progress periodically.

Q4: I am observing the formation of multiple byproducts in my Vilsmeier-Haack reaction. How can I improve the selectivity?

A4: The formation of byproducts can be due to side reactions or incomplete reaction. Consider the following adjustments:

  • Control of Reaction Temperature: Overheating can lead to the formation of undesired products. Maintain a controlled temperature throughout the reaction.

  • Order of Addition: Adding the POCl₃ to the DMF at a low temperature (0-5 °C) before adding the 2-ethylbenzonitrile can help in the controlled formation of the Vilsmeier reagent and minimize side reactions.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Ensure that the reaction mixture is quenched with a sufficient amount of ice-cold water or a buffered solution (e.g., sodium acetate solution) to facilitate the clean conversion to the aldehyde.[4]

Table 1: Recommended Starting Conditions for Vilsmeier-Haack Formylation

ParameterRecommended ConditionRationale
Reagents 2-ethylbenzonitrile (1 eq.), POCl₃ (1.5-2.0 eq.), Anhydrous DMF (solvent and reagent)Excess Vilsmeier reagent drives the reaction. Anhydrous conditions are critical.
Temperature 0 °C for reagent addition, then warm to RT or heat to 50-60 °CInitial low temperature for controlled reagent formation, followed by heating to promote reaction with the deactivated ring.
Reaction Time 4-24 hoursMonitor by TLC for completion.
Work-up Quench with ice-water, followed by basification (e.g., with NaOH or NaHCO₃) and extraction.Hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid.
Gattermann-Koch Reaction Troubleshooting

Q5: The Gattermann-Koch reaction is not proceeding. What are the critical factors for success?

A5: The Gattermann-Koch reaction is highly sensitive to reaction conditions. If the reaction is not proceeding, check the following:

  • Anhydrous Conditions: The presence of water will inhibit the reaction by reacting with the Lewis acid catalyst (AlCl₃). Ensure all glassware is oven-dried and reagents are anhydrous.

  • Purity of AlCl₃: Use freshly opened or sublimed AlCl₃. Old or partially hydrolyzed AlCl₃ will be inactive.

  • Presence of a Co-catalyst: Cuprous chloride (CuCl) is often essential as a co-catalyst to facilitate the formation of the active formylating agent.[5]

  • Pressure of Carbon Monoxide: The reaction typically requires a positive pressure of carbon monoxide. Ensure a steady stream or a pressurized atmosphere of CO.

  • Solvent: An inert solvent such as anhydrous dichloromethane or carbon disulfide is typically used.

Q6: I am concerned about the safety of using carbon monoxide and hydrogen chloride. Are there any alternatives?

A6: Yes, the Gattermann-Koch reaction involves hazardous materials. A related procedure, the Gattermann reaction , uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) or, more safely, zinc cyanide (Zn(CN)₂) and HCl.[5] However, these also involve highly toxic reagents. For a safer alternative, the Vilsmeier-Haack reaction is generally preferred in a laboratory setting.

`dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} ` Caption: General experimental workflows for formylation reactions.

Purification and Characterization

Q7: How can I effectively purify the crude this compound?

A7: Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and residual reagents.

  • Extraction: After the aqueous work-up, a standard liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) can help remove acidic impurities.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite adduct.[16] This involves stirring the crude product with a saturated solution of sodium bisulfite. The adduct can then be filtered and the aldehyde regenerated by treatment with an acid or base.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the final product. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically used.[17]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can provide a highly pure product.

Q8: What are the key analytical techniques to confirm the structure and purity of this compound?

A8: A combination of spectroscopic methods should be used to confirm the identity and purity of the final product:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show the characteristic aldehyde proton signal (around 9-10 ppm) and the aromatic protons with their specific splitting patterns, confirming the substitution pattern. The ethyl group protons will also be visible.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the aldehyde will have a characteristic chemical shift (around 190 ppm).

  • IR (Infrared) Spectroscopy: Look for the characteristic C=O stretch of the aldehyde (around 1700 cm⁻¹) and the C≡N stretch of the nitrile (around 2220-2230 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Ethylbenzonitrile
  • To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add phosphoryl chloride (1.5 equivalents) dropwise at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 2-ethylbenzonitrile (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with aqueous sodium hydroxide to a pH of 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Purification via Sodium Bisulfite Adduct
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol).

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.

  • Filter the resulting white precipitate (the bisulfite adduct) and wash with a small amount of cold ethanol and then diethyl ether.

  • To regenerate the aldehyde, suspend the adduct in water and add an excess of aqueous sodium carbonate solution or dilute hydrochloric acid.

  • Stir until the solid dissolves and the aldehyde separates.

  • Extract the pure aldehyde with an organic solvent, dry, and concentrate.[16]

References

Sources

Technical Support Center: Purification of 2-Ethyl-4-formylbenzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Ethyl-4-formylbenzonitrile using column chromatography. Here, we address common challenges and provide practical, field-proven solutions to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A common and effective starting point for the purification of moderately polar aromatic compounds like this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.[1] A typical starting gradient could be from 100% hexanes to a 9:1 or 4:1 mixture of hexanes:ethyl acetate.[2] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q2: How do I choose the right solvent system using Thin Layer Chromatography (TLC)?

To select the ideal mobile phase, spot your crude reaction mixture on a TLC plate and develop it in various ratios of hexanes:ethyl acetate. The goal is to find a solvent system where the desired compound, this compound, has a retention factor (Rf) of approximately 0.2-0.4.[3] A lower Rf value generally leads to better separation on the column.

  • If the spot remains at the baseline: The solvent system is not polar enough. Increase the proportion of ethyl acetate.

  • If the spot travels with the solvent front: The solvent system is too polar. Decrease the proportion of ethyl acetate.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

Aromatic aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3][4] To mitigate this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel by preparing a slurry with the chosen eluent containing 1-2% triethylamine.[2][5] This neutralizes the acidic silanol groups. After packing, flush the column with the eluent without triethylamine before loading your sample.

  • Use an alternative stationary phase: Consider using neutral or basic alumina for particularly sensitive compounds.[6]

Q4: What are the potential impurities I should be aware of when synthesizing this compound?

Potential impurities can include:

  • Unreacted starting materials: Such as 2-ethylbenzonitrile.

  • Over- or under-formylated products: Depending on the synthetic route (e.g., Vilsmeier-Haack reaction), you might have species with no formyl group or multiple formyl groups.[7][8][9]

  • Hydrolysis product: The nitrile group can be hydrolyzed to a carboxylic acid, especially in the presence of acid or base and water.[1][10][11]

  • Oxidation product: The aldehyde can be oxidized to a carboxylic acid, particularly if exposed to air for extended periods.[12][13]

Q5: Should I use dry loading or wet loading for my sample?

  • Wet loading: Dissolve your crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column. This is suitable for samples that are readily soluble in the mobile phase.

  • Dry loading: If your compound has poor solubility in the eluent, dissolve it in a suitable volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel or celite, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading often leads to better resolution.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound is not eluting from the column. 1. The solvent system is not polar enough. 2. The compound may have degraded or irreversibly adsorbed to the silica gel.[3]1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 2. Perform a "flush" with a very polar solvent like 100% ethyl acetate or a mixture containing methanol to see if the compound elutes. For future purifications, consider deactivating the silica gel or using a different stationary phase.[5]
Poor separation of the desired product from impurities. 1. The chosen solvent system has poor selectivity. 2. The column was overloaded with the crude mixture. 3. The column was not packed properly, leading to channeling.1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexanes or toluene/ethyl acetate). 2. Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Peak tailing of the desired compound. 1. Strong interaction between the polar functional groups of the analyte and the acidic silanol groups on the silica gel. 2. The compound is not sufficiently soluble in the mobile phase.1. Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds, to improve peak shape.[14] 2. Choose a solvent system where the compound is more soluble, or consider using a different stationary phase.
The collected fractions are very dilute. The compound is eluting over a large volume of solvent.This can be a result of poor solvent selection or a poorly packed column. Try using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to sharpen the elution band.[2]
The Rf value on the TLC plate does not match the elution profile from the column. The conditions between the TLC and the column are not identical (e.g., different silica gel activity, chamber saturation in TLC).It is important to use the same batch of silica gel for both TLC and column chromatography if possible. Ensure the TLC chamber is saturated with the solvent vapor before developing the plate to get a more accurate prediction of the column behavior.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific parameters should be optimized based on your experimental results.

1. Preparation of the Slurry and Packing the Column:

  • Choose an appropriately sized glass column based on the amount of crude material to be purified.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). The consistency should be pourable but not too dilute.

  • With the stopcock closed, pour the slurry into the column. Use a funnel to aid the process.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disturbance during solvent and sample addition.

  • Open the stopcock and drain the excess solvent until the solvent level is just above the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully and evenly apply the solution to the top of the sand layer.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the sand layer.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand and silica layers.

  • Begin collecting fractions in test tubes or other suitable containers.

  • If using a gradient elution, gradually increase the polarity of the solvent system as the chromatography progresses.

  • Monitor the elution of the compounds by spotting the collected fractions on TLC plates and visualizing under UV light.

4. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualization of the Workflow

Column Chromatography Workflow

Column Chromatography Workflow A Prepare Slurry & Pack Column B Load Sample (Wet or Dry) A->B C Elute with Solvent System B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F Identify pure fractions G Evaporate Solvent F->G H Purified Product G->H

Caption: A streamlined workflow for the purification of this compound by column chromatography.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Problem Encountered During Chromatography Q1 Is the compound eluting? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the separation poor? A1_Yes->Q2 Sol1 Increase eluent polarity. Consider deactivating silica for next run. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Re-optimize solvent system with TLC. Check column packing and loading. A2_Yes->Sol2 Q3 Are the peaks tailing? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Add modifier to eluent (e.g., TEA). Ensure good solubility. A3_Yes->Sol3 End Successful Purification A3_No->End

Caption: A decision tree to guide troubleshooting during the column chromatography process.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? [Link]

  • DergiPark. Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. [Link]

  • MDPI. Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. [Link]

  • YouTube. How To Neutralize Silica Gel? - Chemistry For Everyone. [Link]

  • Reddit. Purifying aldehydes? [Link]

  • ResearchGate. Deactivation of silica gel? [Link]

  • NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Chemguide. Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Finance Fusion. 5 Nitrile Hydrolysis Steps. [Link]

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

Sources

Technical Support Center: Stability of 2-Ethyl-4-formylbenzonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-4-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, we address common questions and concerns regarding its stability, drawing upon established principles of organic chemistry and analytical best practices.

Frequently Asked Questions (FAQs)

Question 1: My solution of this compound has turned yellow/brown. What is the likely cause?

Answer:

Discoloration of solutions containing aromatic aldehydes like this compound is a common indicator of degradation, most frequently due to oxidation. The formyl group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (2-Ethyl-4-cyanobenzoic acid). This process can be accelerated by several factors:

  • Presence of Oxygen: Exposure to air, especially with heating or under light, can initiate autoxidation, which often proceeds through a radical mechanism.

  • Solvent Choice: Certain solvents can promote oxidation. For instance, ethers are known to form peroxides which can act as oxidizing agents.

  • Impurities: Trace metal impurities in the solvent or on glassware can catalyze oxidation reactions.

Troubleshooting Steps:

  • Inert Atmosphere: If your experiment allows, prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Purity: Use high-purity, anhydrous solvents. If using ethers like THF or dioxane, ensure they are freshly distilled or treated to remove peroxides.

  • Antioxidants: For long-term storage or prolonged reactions, the addition of a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can be beneficial, provided it does not interfere with your downstream application.

Question 2: I'm observing a precipitate forming in my solution over time. What could it be?

Answer:

Precipitation can arise from several sources when working with this compound:

  • Degradation Product Insolubility: The primary oxidation product, 2-Ethyl-4-cyanobenzoic acid, may have lower solubility in your chosen solvent compared to the starting material, leading to its precipitation as it forms.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts, to form insoluble polymeric materials.

  • Hydrolysis Product: While the nitrile group is generally stable, it can undergo hydrolysis to the corresponding amide (2-Ethyl-4-carbamoylbenzaldehyde) and subsequently to the carboxylic acid under strong acidic or basic conditions.[1] The amide intermediate may also have limited solubility.

Troubleshooting Steps:

  • pH Control: Ensure the pH of your solution is neutral if your experimental conditions permit. Avoid strong acids or bases unless they are a required part of your reaction.

  • Solubility Check: Analyze the precipitate separately if possible. An Infrared (IR) spectrum can quickly indicate the presence of a carboxylic acid (broad O-H stretch) or an amide (N-H stretches and a characteristic C=O stretch).

  • Solvent Selection: Re-evaluate your solvent choice. A more polar solvent may be required to keep potential degradation products in solution for analysis.

Question 3: My purity analysis (e.g., by HPLC or GC) shows a decrease in the main peak for this compound and the appearance of new peaks. What are the likely degradation products?

Answer:

Based on the structure of this compound, there are three primary potential degradation pathways that could lead to the appearance of new peaks in your chromatogram:

  • Oxidation of the Aldehyde: As discussed, the formyl group can be oxidized to a carboxylic acid, forming 2-Ethyl-4-cyanobenzoic acid. This is often the most common degradation pathway for aromatic aldehydes.[2]

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to an amide (2-Ethyl-4-carbamoylbenzaldehyde) and further to the carboxylic acid (2-Ethyl-4-formylbenzoic acid). This is more likely to occur under non-neutral pH conditions.

  • Oxidation of the Ethyl Group: The benzylic protons on the ethyl group are susceptible to oxidation, which could lead to the formation of 2-(1-hydroxyethyl)-4-formylbenzonitrile or further to 2-acetyl-4-formylbenzonitrile. Oxidation of ethylbenzene derivatives to the corresponding acetyl compounds is a known transformation.[3]

The following diagram illustrates these potential degradation pathways:

DegradationPathways main This compound ox_aldehyde 2-Ethyl-4-cyanobenzoic acid main->ox_aldehyde Oxidation (Aldehyde) hydro_nitrile_amide 2-Ethyl-4-carbamoylbenzaldehyde main->hydro_nitrile_amide Hydrolysis (Nitrile) ox_ethyl 2-(1-Hydroxyethyl)-4-formylbenzonitrile main->ox_ethyl Oxidation (Ethyl Group) hydro_nitrile_acid 2-Ethyl-4-formylbenzoic acid hydro_nitrile_amide->hydro_nitrile_acid Further Hydrolysis ox_ethyl_ketone 2-Acetyl-4-formylbenzonitrile ox_ethyl->ox_ethyl_ketone Further Oxidation

Predicted degradation pathways for this compound.

Troubleshooting and Identification:

  • Mass Spectrometry (MS): The most effective way to identify these degradation products is by using a mass spectrometer coupled with your chromatography system (LC-MS or GC-MS). The expected mass changes will help in identifying the new peaks.

  • Reference Standards: If available, co-injecting commercially available standards of potential degradation products can confirm their identity.

  • NMR Spectroscopy: If you can isolate the impurities, ¹H NMR spectroscopy can provide structural information to aid in their identification.

Solvent Choice and Storage Recommendations

The choice of solvent and storage conditions are critical for maintaining the stability of this compound in solution.

Solvent ClassRecommendedNot RecommendedRationale
Aprotic Non-polar Toluene, HexanesGood for short-term use and reactions where polarity is not critical. Low reactivity.
Aprotic Polar Acetonitrile, DMF, DMSOAcetonitrile is often a good choice due to its stability and compatibility with analytical techniques.[4] Use high-purity grades. DMF and DMSO should be anhydrous as water can promote hydrolysis.
Ethers Dichloromethane (DCM)THF, Diethyl EtherDCM is generally stable. Ethers can form explosive peroxides which are also oxidizing agents. If used, they must be peroxide-free.
Alcohols Methanol, EthanolAlcohols can potentially form acetals with the aldehyde group, especially in the presence of acid catalysts.
Aqueous Solutions Water, Buffers (acidic/basic)Water can lead to hydrolysis of the nitrile group. Acidic or basic conditions will catalyze this hydrolysis and may also promote other side reactions.

General Storage Guidelines:

  • Temperature: Store solutions at low temperatures (2-8 °C) to slow down the rate of degradation. For long-term storage, consider freezing the solution if the solvent allows.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Light can catalyze radical oxidation processes.

  • Atmosphere: For sensitive applications or long-term storage, purge the vial with an inert gas (nitrogen or argon) before sealing to remove oxygen.

Experimental Protocol: Stability Assessment of this compound in Acetonitrile using HPLC

This protocol outlines a general procedure to assess the stability of this compound in a common solvent like acetonitrile.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Formic acid (or other modifier suitable for your HPLC method)

  • Class A volumetric flasks

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution at a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, 30-70% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

4. Stability Study Procedure:

  • Divide the working solution into several amber autosampler vials.

  • Time Zero (T=0): Immediately analyze one of the vials in triplicate to establish the initial purity and peak area of this compound.

  • Stress Conditions: Store the remaining vials under different conditions:

    • Room temperature, exposed to light

    • Room temperature, protected from light

    • Refrigerated (2-8 °C)

    • Elevated temperature (e.g., 40 °C)

  • Time Points: Analyze the solutions at regular intervals (e.g., 1, 3, 7, 14, and 30 days).

  • Data Analysis: At each time point, calculate the percentage of the remaining this compound relative to the T=0 sample. Monitor the formation and increase of any new peaks.

The following diagram outlines the workflow for this stability assessment:

StabilityWorkflow cluster_prep Solution Preparation cluster_analysis Analysis and Storage cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in ACN) working Prepare Working Solution (50 µg/mL) stock->working t0 T=0 Analysis (Initial Purity) working->t0 storage Store under various conditions: - Room Temp/Light - Room Temp/Dark - Refrigerated - 40°C t0->storage analysis Analyze at Time Points (1, 3, 7, 14, 30 days) storage->analysis data Calculate % Remaining Monitor Degradation Products analysis->data

Sources

Technical Support Center: Synthesis of 2-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4-formylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to delve into the causality behind common experimental failures, providing robust, field-tested solutions to ensure the integrity and success of your reactions.

Context: A Plausible Synthetic Pathway

The synthesis of this compound is not a trivial one-step reaction. A common and logical approach involves the selective oxidation of a commercially available or readily synthesized precursor, 2-ethyl-4-methylbenzonitrile. The most established route for this transformation is a two-step process: a radical-initiated benzylic bromination followed by conversion of the resulting benzyl bromide to the desired aldehyde, often via the Sommelet reaction.

This guide is structured around this primary synthetic route, addressing the specific issues that can arise at each critical juncture.

G cluster_0 Step 1: Benzylic Bromination (Wohl-Ziegler Reaction) cluster_1 Step 2: Aldehyde Formation (Sommelet Reaction) A 2-Ethyl-4-methylbenzonitrile B 2-Ethyl-4-(bromomethyl)benzonitrile A->B NBS, Radical Initiator (AIBN) Solvent (e.g., CCl4), Reflux C Hexaminium Salt Intermediate B->C Hexamethylenetetramine (HMTA) Solvent (e.g., Chloroform) D This compound (Target Product) C->D Aqueous Hydrolysis (e.g., H2O or aq. Acetic Acid)

Caption: A common two-step workflow for synthesizing this compound.

Troubleshooting Guide: Benzylic Bromination Step

The first critical step, the Wohl-Ziegler bromination, aims to selectively functionalize the methyl group. The stability of the benzylic radical makes this position highly susceptible to radical halogenation.[1][2] However, this reactivity can also be the source of several problems.

Q1: My reaction is stalled. Analysis shows a high percentage of unreacted 2-ethyl-4-methylbenzonitrile even after prolonged reflux. What's wrong?

A1: This issue almost always points to a failure in radical chain initiation. The free-radical chain process requires an initial spark to get started.[3]

  • Cause 1: Inactive Radical Initiator. The most common initiators, AIBN (Azobisisobutyronitrile) or benzoyl peroxide, can degrade over time, especially if stored improperly.

    • Solution: Use a fresh bottle of the radical initiator or recrystallize the old batch. Ensure it has been stored in a cool, dark place. For benzoyl peroxide, be aware of its explosive nature when dry and handle it with appropriate care.

  • Cause 2: Presence of Radical Inhibitors. Oxygen is a potent radical inhibitor. Other impurities, such as phenols or anilines, in your starting material or solvent can also quench the radical chain reaction.

    • Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas your solvent (e.g., by sparging with N2 or via freeze-pump-thaw cycles) before use. Purify your starting material if inhibitor contamination is suspected.

  • Cause 3: Insufficient Energy. Radical initiation requires energy, typically from heat or light.[1]

    • Solution: Ensure your reaction is at the proper reflux temperature for your chosen solvent (e.g., ~77°C for CCl₄).[4] If using photochemical initiation, ensure your light source is functional and of the appropriate wavelength.

Q2: My product mixture is complex. I'm seeing evidence of dibromination and/or bromination on the ethyl group's benzylic position. How can I improve selectivity?

A2: This is a classic selectivity problem in radical bromination and is often referred to as "over-zealous" bromination.[5]

  • Cause 1: Incorrect Stoichiometry. Using an excess of N-Bromosuccinimide (NBS) is the most direct path to di- and poly-brominated products.[5]

    • Solution: Carefully control your stoichiometry. Use no more than 1.0-1.05 equivalents of NBS relative to your starting material. Weigh your reagents accurately.

  • Cause 2: High Local Concentration of Bromine. The accepted mechanism involves the generation of low concentrations of molecular bromine (Br₂) which then participates in the radical cycle.[5] If Br₂ concentration is too high, non-selective reactions can occur.

    • Solution: Ensure slow and steady initiation. Don't add the initiator all at once in a hot solution. The quality of NBS is also critical; older NBS can be contaminated with Br₂, leading to poor selectivity.[5] Recrystallizing NBS from water can provide purer reagent.

  • Cause 3: Competing Reaction Sites. While the methyl group is statistically and electronically favored for radical abstraction, the benzylic CH₂ of the ethyl group is also a viable reaction site.

    • Solution: This is an inherent challenge. Lowering the reaction temperature slightly (if initiation can still be achieved) can sometimes favor the more reactive site. However, the primary solution lies in meticulous control of stoichiometry to favor mono-bromination at the most susceptible position.

Parameter Recommended Condition Potential Problem & Rationale
NBS Stoichiometry 1.0 - 1.05 eq.>1.1 eq. leads to over-bromination (dibromide formation).
Initiator (AIBN) 0.02 - 0.1 eq.Too much can lead to an uncontrolled, rapid reaction and byproduct formation.
Solvent CCl₄ or CyclohexaneMust be non-reactive and anhydrous.
Atmosphere Inert (N₂ or Ar)Oxygen inhibits the radical chain reaction.

Troubleshooting Guide: Sommelet Reaction & Hydrolysis

The Sommelet reaction converts the benzyl bromide into the target aldehyde using hexamethylenetetramine (HMTA).[6][7] The reaction proceeds via a quaternary ammonium salt, which is then hydrolyzed.[6]

Q1: I've formed the intermediate hexaminium salt, but upon hydrolysis, my aldehyde yield is very low, and I've isolated basic nitrogenous compounds.

A1: This is a common failure mode where the hydrolysis pathway deviates from the desired outcome.

  • Cause 1: Incorrect Hydrolysis Conditions. The hydrolysis of the intermediate is complex. Under certain conditions, particularly neutral hydrolysis, the reaction can terminate at the amine stage or form complex nitrogen-containing byproducts instead of the aldehyde.[8][9]

    • Solution: The hydrolysis step is often the most critical part of the Sommelet reaction.[6] Performing the hydrolysis in 50% aqueous acetic acid can significantly improve the yield of the aldehyde by ensuring the correct mechanistic pathway is favored.[9] Simple heating in water is often insufficient and can lead to side products.[8]

  • Cause 2: Steric Hindrance. The Sommelet reaction is sensitive to steric hindrance around the benzylic position.[6] While the -CH₂Br group itself is not highly hindered, the ortho-ethyl group could slightly disfavor the intricate mechanism.

    • Solution: Ensure adequate reaction time and temperature during the hydrolysis step to overcome any moderate steric effects. If yields remain low, an alternative conversion method (e.g., conversion to benzyl alcohol followed by a mild oxidation) may be necessary.

Q2: My final product is contaminated with unreacted 2-ethyl-4-(bromomethyl)benzonitrile. How can I drive the reaction to completion?

A2: Incomplete conversion of the benzyl bromide indicates an issue with either the salt formation or the hydrolysis step.

  • Cause 1: Incomplete Hexaminium Salt Formation. The initial Sₙ2 reaction between the benzyl bromide and HMTA must go to completion.

    • Solution: Ensure you are using at least a slight excess of HMTA (e.g., 1.1-1.2 equivalents). The reaction is typically run in a non-polar solvent like chloroform to facilitate the precipitation of the salt, which drives the equilibrium forward. Allow sufficient time for the salt to form completely before proceeding to hydrolysis.

  • Cause 2: Insufficient Hydrolysis. As mentioned in Q1, if the hydrolysis conditions are too mild or the reaction time is too short, some of the intermediate salt may revert to starting materials or remain unreacted.

    • Solution: Increase the hydrolysis time or consider using slightly harsher (e.g., steam distillation) but controlled conditions to ensure the complete breakdown of the intermediate to the aldehyde.

General FAQs

Q: How should I monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is indispensable. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Bromination Step: You should see the starting material spot disappear and a new, slightly more polar spot for the benzyl bromide appear.

  • Sommelet Step: The benzyl bromide spot should vanish as it's converted to the highly polar, water-soluble hexaminium salt (which will likely remain at the baseline). After hydrolysis, a new spot for the aldehyde product—more polar than the benzyl bromide—should appear.

Q: What is the best method for purifying the final this compound?

A: Column chromatography is the most effective method.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The aldehyde is moderately polar and should elute effectively. Fractions can be monitored by TLC.[10]

Q: What are the primary safety concerns with this synthesis?

A:

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Carbon Tetrachloride (CCl₄): Highly toxic and a suspected carcinogen. Use only in a well-ventilated fume hood. Consider substituting with a safer solvent like cyclohexane if the reaction allows.

  • Benzyl Bromides: These are potent lachrymators and alkylating agents. Handle with extreme care in a fume hood.

  • Hexamethylenetetramine (HMTA): Can cause skin and respiratory irritation.

Experimental Protocols

Protocol 1: Benzylic Bromination of 2-Ethyl-4-methylbenzonitrile
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-ethyl-4-methylbenzonitrile (1.0 eq.).

  • Dissolve the starting material in anhydrous carbon tetrachloride (or cyclohexane).

  • Add N-Bromosuccinimide (1.05 eq.) and AIBN (0.05 eq.).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the mixture to a gentle reflux (~77°C for CCl₄) for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-ethyl-4-(bromomethyl)benzonitrile. This product is often used in the next step without further purification, but its identity should be confirmed (e.g., by ¹H NMR).

Protocol 2: Sommelet Reaction to this compound
  • Dissolve the crude 2-ethyl-4-(bromomethyl)benzonitrile (1.0 eq.) in chloroform.

  • Add hexamethylenetetramine (1.2 eq.) to the solution.

  • Stir the mixture at room temperature or with gentle heating for 4-6 hours. The quaternary ammonium salt should precipitate as a white solid.

  • Filter the solid salt and wash it with chloroform to remove any unreacted starting material.

  • Transfer the salt to a new flask and add a 1:1 mixture of water and glacial acetic acid.

  • Heat the mixture to reflux for 2-3 hours. Steam distillation can also be effective for both hydrolysis and product isolation.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography.

G cluster_bromination Benzylic Bromination Issues cluster_sommelet Sommelet Reaction Issues Start Reaction Failure Observed (Low Yield / Impure Product) Step Which step failed? Start->Step Brom_Start No reaction or stalling? Step->Brom_Start Step 1 Som_Yield Low aldehyde yield after hydrolysis? Step->Som_Yield Step 2 Brom_Selectivity Multiple products formed? Brom_Start->Brom_Selectivity No Brom_Init Check radical initiator (age, storage) Brom_Start->Brom_Init Yes Brom_Stoich Verify NBS stoichiometry (use 1.0-1.05 eq.) Brom_Selectivity->Brom_Stoich Yes Brom_Selectivity->Som_Yield No, proceed to Step 2 issues Brom_Inhibit Degas solvent, check for inhibitors in starting material Brom_Init->Brom_Inhibit Brom_Purity Recrystallize NBS to remove Br2 impurity Brom_Stoich->Brom_Purity Som_Complete Unreacted benzyl bromide present? Som_Yield->Som_Complete No Som_Hydro Change hydrolysis to 50% aq. Acetic Acid Som_Yield->Som_Hydro Yes Som_Salt Ensure complete salt formation (use >1.1 eq. HMTA, allow time) Som_Complete->Som_Salt Yes

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

  • Grokipedia. Sommelet reaction.
  • University of Glasgow.
  • Master Organic Chemistry. (2018).
  • Scientific Update. (2022).
  • American Chemical Society.
  • Chemistry Steps.
  • ResearchG
  • Common Organic Chemistry.
  • Wikipedia. Sommelet reaction.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)

Sources

Technical Support Center: Synthesis of 2-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Effective Workup and Purification

Welcome to the technical support guide for the synthesis of 2-Ethyl-4-formylbenzonitrile. As a Senior Application Scientist, I understand that the success of a synthesis often lies in the nuances of the workup and purification stages. A robust workup procedure is not merely a set of steps; it is a self-validating system designed to isolate the target molecule in high purity and yield by systematically removing unreacted starting materials, reagents, catalysts, and byproducts.

This guide is structured to address the common challenges encountered during the isolation of this compound, a molecule featuring both a moderately reactive aldehyde and a chemically sensitive nitrile group. The advice provided herein is based on established chemical principles and field-proven troubleshooting techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the workup procedure in a practical, question-and-answer format.

Q1: My reaction was conducted under strong acid/base conditions. How can I neutralize the mixture without hydrolyzing the nitrile group on my product?

A: This is a critical concern, as the nitrile group (R-C≡N) is susceptible to hydrolysis to either an amide (R-CONH₂) or a carboxylic acid (R-COOH) under harsh acidic or basic conditions, especially when heated.[1][2] The key is to neutralize the reaction mixture cautiously at a low temperature.

  • For Acidic Reactions (e.g., Friedel-Crafts formylation): Quench the reaction by slowly pouring the cold reaction mixture onto a slurry of crushed ice and a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The ice absorbs the heat of neutralization, while the weak base is sufficient to neutralize strong acids without aggressively promoting nitrile hydrolysis. Vent the separatory funnel frequently to release the CO₂ gas that evolves.[3]

  • For Basic Reactions: Neutralize by adding a mild acid. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often an excellent choice. It provides a buffered, slightly acidic environment (pH ~4.5-6.0) that is generally safe for acid-sensitive functional groups. Alternatively, for more robust compounds, you can use dilute acids like 1M hydrochloric acid (HCl), again ensuring the addition is done slowly in an ice bath to control the exotherm.[4][5]

Q2: During the aqueous wash, I've formed a persistent emulsion that won't separate. What should I do?

A: Emulsions are a common nuisance, often caused by fine particulate matter, surfactants, or viscous organic layers.[3] Several techniques can be employed to resolve them:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic component and helping to break the emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is often stabilizing the emulsion.

  • Patience & Gentle Agitation: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help.

  • Solvent Addition: Adding a small amount of a different organic solvent (e.g., diethyl ether if you are using ethyl acetate) can sometimes alter the phase dynamics enough to induce separation.

Q3: My crude product is a dark oil, and the color carries into my organic layer. What causes this, and how can I decolorize it?

A: Dark colors often indicate the presence of polymeric or highly conjugated byproducts, which can arise from side reactions involving the aldehyde or aromatic ring, especially if the reaction was heated excessively.

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (typically 1-2% by weight) of activated carbon, and stir or gently heat the mixture for 10-15 minutes. The colored impurities adsorb onto the surface of the carbon. Filter the mixture through a pad of Celite® to remove the carbon. Be aware that charcoal can also adsorb some of your product, leading to a slight loss of yield.

  • Washing with a Reducing Agent: If the color is due to residual oxidizing agents or halogens, washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) can be effective.[3][6]

Q4: My NMR analysis shows impurities. What are the most likely candidates and how do I remove them?

A: The identity of impurities is highly dependent on the synthetic route. However, for this compound, common culprits include:

  • Unreacted Starting Material (e.g., 2-ethylbenzonitrile): This is typically less polar than the aldehyde product and can usually be separated by column chromatography.

  • 2-Ethyl-4-(hydroxymethyl)benzonitrile: The corresponding alcohol, resulting from over-reduction of the aldehyde. This impurity is more polar than the desired product.

  • 2-Ethyl-4-cyanobenzoic Acid: Formed by oxidation of the aldehyde or hydrolysis of the nitrile followed by oxidation.[7] This is a highly polar, acidic impurity. It can be removed by washing the organic layer with a dilute base like 1M NaOH or saturated NaHCO₃. The carboxylate salt will partition into the aqueous layer. You must then re-wash with water to remove any residual base.

  • 2-Ethyl-4-cyanobenzamide: The intermediate in nitrile hydrolysis.[1] This is a polar impurity that can often be removed via column chromatography or recrystallization.

Final purification is almost always necessary. Flash column chromatography is the most reliable method, followed by recrystallization of the purified fractions.

Q5: What are the best conditions for purifying this compound by column chromatography?

A: Given the polarity of the aldehyde and nitrile groups, a solvent system of intermediate polarity is required.

  • Eluent System: A gradient of ethyl acetate (EtOAc) in hexanes (or heptane) is a standard choice. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (to 10%, 15%, 20% EtOAc). The exact gradient will depend on the specific impurities.

  • Stationary Phase: Standard silica gel (230-400 mesh) is appropriate.

  • Monitoring: Use thin-layer chromatography (TLC) to identify the fractions containing the pure product. The aldehyde can be visualized with a potassium permanganate (KMnO₄) stain.

A detailed protocol for column chromatography is provided below.[8]

Q6: I'm trying to recrystallize my final product, but it either oils out or won't precipitate. What solvents should I try?

A: Recrystallization requires finding a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Aromatic nitriles and aldehydes can be challenging.[9][10]

  • Single Solvents: Try solvents like isopropanol, ethanol, or acetonitrile. Toluene can also be effective for aromatic compounds.[10]

  • Solvent Pairs: This is often more successful. Dissolve the crude solid in a minimum amount of a "good" hot solvent (in which it is very soluble, like dichloromethane or ethyl acetate). Then, slowly add a "poor" anti-solvent (in which it is insoluble, like hexanes or pentane) dropwise until the solution becomes persistently cloudy. Re-heat to clarify and then allow to cool slowly. A common and effective pair is Ethyl Acetate/Hexanes.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for a robust workup and subsequent purification.

Protocol 1: General Aqueous Workup

This procedure assumes the reaction has been completed in an organic solvent and requires quenching and extraction.

  • Cooling & Quenching: Cool the reaction vessel to 0 °C using an ice-water bath. While stirring vigorously, slowly add a saturated aqueous solution of NaHCO₃ (if quenching an acid) or NH₄Cl (if quenching a base or organometallic reagent) until gas evolution ceases or the pH is neutral.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., DCM, EtOAc), two distinct layers should form. If a water-miscible solvent was used (e.g., THF, DMF), add ethyl acetate and brine to facilitate extraction.[4]

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the extraction solvent (e.g., 3 x 50 mL ethyl acetate for a 100 mL reaction volume).

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • Deionized water (1 x volume of organic layer).

    • Saturated aqueous NaCl (brine) (1 x volume of organic layer) to aid in drying.[11]

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-20 minutes.

  • Filtration & Concentration: Filter the drying agent through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Rinse the flask and filter paper with a small amount of fresh solvent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a glass column with silica gel in a low-polarity eluent (e.g., 5% EtOAc/Hexanes).

  • Sample Loading: Dissolve the crude product from the workup in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally results in better separation.[8] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. Collect fractions and monitor them by TLC.

  • Gradient Increase: Gradually increase the percentage of the more polar solvent (ethyl acetate) to elute the product from the column. This compound is expected to elute after any non-polar impurities like unreacted starting material.

  • Fraction Pooling: Once TLC analysis confirms which fractions contain the pure product, combine them in a round-bottom flask and remove the solvent under reduced pressure.

Data & Workflow Summary

Quantitative Data Reference Table
ParameterRecommended Value / SystemRationale & Notes
Quenching Agent Sat. aq. NaHCO₃ or Sat. aq. NH₄ClMild reagents to prevent hydrolysis of the nitrile group.[3][4]
Extraction Solvent Ethyl Acetate (EtOAc) or Dichloromethane (DCM)Good solvency for the product and immiscible with water.
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Efficiently removes residual water from the organic phase.
Chromatography Eluent 5-20% Ethyl Acetate in HexanesProvides good separation of the moderately polar product from common impurities.[8]
Recrystallization Solvents Isopropanol, Toluene, or EtOAc/HexanesChoice depends on empirical testing to achieve good crystal formation upon cooling.[9][10]
Workflow Visualization

The following diagram illustrates the logical flow of the entire workup and purification process.

Workup_Procedure cluster_workup Aqueous Workup cluster_purification Purification A Crude Reaction Mixture B Quenching (0°C, sat. aq. NaHCO₃ or NH₄Cl) A->B 1. Neutralize C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C 2. Partition D Combine Organic Layers C->D E Wash Sequentially (H₂O, then Brine) D->E 3. Remove Aqueous Impurities F Dry Organic Layer (Anhydrous MgSO₄) E->F 4. Remove Water G Filter & Concentrate (Rotary Evaporator) F->G H Crude Product G->H I Flash Column Chromatography (Silica, EtOAc/Hexanes) H->I 5. Separate by Polarity J Recrystallization (e.g., Isopropanol or EtOAc/Hexanes) I->J Optional Final Polish K Pure this compound I->K J->K

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Ethyl-4-formylbenzonitrile: An In-Depth Technical Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. 2-Ethyl-4-formylbenzonitrile, a substituted benzonitrile derivative, serves as a crucial building block in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive comparison of alternative synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of this compound

This compound's unique trifunctionalized aromatic scaffold, featuring an ethyl group, a nitrile, and a formyl moiety, makes it a versatile precursor for the construction of complex heterocyclic systems. The aldehyde functionality allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification.

This guide will dissect three plausible synthetic strategies for the preparation of this compound, evaluating each based on factors such as regioselectivity, yield, scalability, and the availability of starting materials.

Route 1: Direct Formylation of 2-Ethylbenzonitrile via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[1][2][3][4] This approach involves the direct introduction of a formyl group onto the 2-ethylbenzonitrile backbone.

Scientific Rationale

The Vilsmeier-Haack reagent, a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), acts as the electrophile in this electrophilic aromatic substitution.[4] The regiochemical outcome is governed by the electronic and steric effects of the substituents on the aromatic ring. In 2-ethylbenzonitrile, the ethyl group is an ortho, para-director, while the cyano group is a meta-director. The para-position to the ethyl group is the most likely site of formylation due to the synergistic directing effects and lower steric hindrance compared to the ortho position.

Figure 1: General workflow for the Vilsmeier-Haack formylation.

Experimental Protocol
  • To a stirred solution of 2-ethylbenzonitrile (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 10.0 equiv.) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 equiv.).

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Senior Application Scientist's Insights

Advantages:

  • This is a one-step reaction from a commercially available starting material.

  • The reagents are relatively inexpensive and readily available.

Challenges and Considerations:

  • The regioselectivity can be a significant issue. The competing directing effects of the ethyl and cyano groups may lead to the formation of isomeric byproducts, complicating purification and reducing the overall yield of the desired product.

  • The reaction can be exothermic and requires careful temperature control during the addition of POCl₃.

  • The workup involves handling large volumes of aqueous solutions.

Route 2: Lithiation-Formylation of 4-Bromo-2-ethylbenzonitrile

This strategy offers a more regioselective approach by introducing the formyl group at a pre-defined position.[5] The synthesis involves the preparation of a halo-substituted precursor, 4-bromo-2-ethylbenzonitrile, followed by a halogen-lithium exchange and subsequent quenching with a formylating agent.

Scientific Rationale

The bromine atom at the 4-position serves as a handle for regioselective functionalization. Treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid halogen-lithium exchange to generate an aryllithium intermediate. This highly nucleophilic species can then react with an electrophilic formylating agent, like DMF, to introduce the aldehyde functionality specifically at the 4-position.

Figure 2: Workflow for the lithiation-formylation route.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-ethylbenzonitrile

A plausible route to 4-bromo-2-ethylbenzonitrile involves the Sandmeyer reaction of 2-ethyl-4-aminobenzonitrile.

  • Dissolve 2-ethyl-4-aminobenzonitrile (1.0 equiv.) in a mixture of hydrobromic acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 2: Lithiation and Formylation

  • Dissolve 4-bromo-2-ethylbenzonitrile (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 equiv., solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 2.0 equiv.) and continue stirring at -78 °C for another hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Senior Application Scientist's Insights

Advantages:

  • This route offers excellent regioselectivity, leading to a cleaner product profile and simplifying purification.

  • The reaction conditions are generally well-defined and reliable.

Challenges and Considerations:

  • This is a multi-step synthesis, which may result in a lower overall yield compared to a one-step process.

  • The use of organolithium reagents requires strictly anhydrous conditions and careful handling due to their pyrophoric nature.

  • The synthesis of the starting material, 4-bromo-2-ethylbenzonitrile, adds an extra step to the overall process.

Route 3: Selective Oxidation of 2-Ethyl-4-methylbenzonitrile

This approach relies on the selective oxidation of a methyl group to an aldehyde in the presence of an ethyl group. This is a challenging transformation that requires careful selection of the oxidizing agent and reaction conditions.

Scientific Rationale

The benzylic protons of both the methyl and ethyl groups are susceptible to oxidation. However, the methyl group is generally more readily oxidized to an aldehyde than the methylene group of the ethyl substituent. Reagents such as ceric ammonium nitrate (CAN) or chromium-based oxidants can be employed for this transformation.[6] The selectivity can often be controlled by tuning the reaction temperature, time, and stoichiometry of the oxidant.

Figure 3: Workflow for the selective oxidation route.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-4-methylbenzonitrile

This precursor can be synthesized from 2-ethyl-4-methylaniline via a Sandmeyer reaction.

  • Follow a similar diazotization procedure as described in Route 2, Step 1, starting from 2-ethyl-4-methylaniline.

  • Instead of copper(I) bromide, use a solution of copper(I) cyanide to introduce the nitrile group.

Step 2: Selective Oxidation

  • Dissolve 2-ethyl-4-methylbenzonitrile (1.0 equiv.) in a suitable solvent such as acetic acid or a mixture of acetonitrile and water.

  • Add the chosen oxidizing agent, for example, ceric ammonium nitrate (CAN, 2.2 equiv.), portion-wise at a controlled temperature (e.g., 50-60 °C).

  • Monitor the reaction closely by TLC to avoid over-oxidation to the carboxylic acid.

  • Once the starting material is consumed, quench the reaction by pouring it into ice-water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Senior Application Scientist's Insights

Advantages:

  • This route avoids the use of highly reactive organometallic reagents.

Challenges and Considerations:

  • Achieving high selectivity for the oxidation of the methyl group over the benzylic position of the ethyl group is the primary challenge. This can lead to a mixture of products, including the corresponding ketone and carboxylic acid, making purification difficult.

  • The use of stoichiometric amounts of heavy metal oxidants like chromium is environmentally undesirable.

  • The synthesis of the starting material, 2-ethyl-4-methylbenzonitrile, adds to the overall step count.

Comparative Performance Data

RouteKey TransformationStarting MaterialNumber of StepsTypical YieldKey Challenges
1 Vilsmeier-Haack Formylation2-Ethylbenzonitrile1ModeratePoor regioselectivity, potential for isomeric byproducts.
2 Lithiation-Formylation4-Bromo-2-ethylbenzonitrile2Good to HighRequires anhydrous conditions, handling of pyrophoric reagents.
3 Selective Oxidation2-Ethyl-4-methylbenzonitrile2VariableAchieving high selectivity, potential for over-oxidation, environmental concerns with certain oxidants.

Conclusion and Recommendations

For researchers prioritizing a straightforward, albeit potentially lower-yielding, approach with readily available starting materials, the Vilsmeier-Haack formylation (Route 1) may be a suitable initial exploration. However, the anticipated challenges with regioselectivity and purification should be carefully considered, especially for larger-scale synthesis.

For applications demanding high purity and a well-defined product, the lithiation-formylation of 4-bromo-2-ethylbenzonitrile (Route 2) stands out as the most robust and reliable method. The excellent regiocontrol offered by this strategy significantly simplifies downstream processing, making it a preferred choice for the synthesis of pharmaceutical intermediates where purity is critical. While it involves an additional step and requires expertise in handling air-sensitive reagents, the predictability and cleanliness of the reaction often outweigh these drawbacks.

The selective oxidation route (Route 3) presents an interesting academic challenge but may be less practical for routine synthesis due to the inherent difficulty in achieving perfect selectivity. The potential for a complex mixture of oxidation products could render this route inefficient for scalable production unless a highly selective catalytic system is developed.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including the desired scale of production, purity specifications, available equipment, and the synthetic chemist's expertise. This guide provides the foundational knowledge and comparative insights to make an informed decision for the successful synthesis of this compound.

References

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Physicochemical Properties: A Tale of Three Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Formylbenzonitrile Isomers for Synthetic and Medicinal Chemistry

This guide presents a comprehensive comparative analysis of the three positional isomers of formylbenzonitrile: 2-formylbenzonitrile (ortho), 3-formylbenzonitrile (meta), and 4-formylbenzonitrile (para). As crucial bifunctional building blocks, these isomers serve as versatile starting materials in the synthesis of pharmaceuticals, functional materials, and fine chemicals.[1][2] Understanding their distinct physicochemical properties, spectroscopic signatures, and reactivity profiles—governed by the unique interplay of steric and electronic effects—is paramount for researchers in organic synthesis and drug development. This document provides an objective comparison, supported by experimental data and established chemical principles, to guide compound selection and reaction design.

The substitution pattern on the benzene ring directly influences the intermolecular forces and crystal packing of the formylbenzonitrile isomers, leading to significant differences in their physical properties, particularly their melting and boiling points.

The para isomer exhibits the highest melting point due to its symmetrical structure, which allows for more efficient packing in the crystal lattice, requiring more energy to break the intermolecular forces. The ortho isomer has a similarly high melting point, potentially influenced by intramolecular interactions.[3] The meta isomer, being less symmetrical, has a lower melting point.[4]

Table 1: Comparative Physicochemical Properties of Formylbenzonitrile Isomers

Property2-Formylbenzonitrile (ortho)3-Formylbenzonitrile (meta)4-Formylbenzonitrile (para)
CAS Number 7468-67-9[5]24964-64-5[4]105-07-7[6]
Molecular Formula C₈H₅NO[5]C₈H₅NO[4]C₈H₅NO[6]
Molecular Weight 131.13 g/mol [5]131.13 g/mol [4]131.13 g/mol [6]
Appearance White to off-white crystalline powder[5]White to off-white powder[4]White to slightly beige crystalline powder[7]
Melting Point 102-109 °C[5]75-78 °C[4]100-102 °C[6]
Boiling Point Not readily available210 °C[4]133 °C at 12 mmHg[6]
Solubility Soluble in methanol[5]Soluble in methanol[8]Soluble in water, ethanol, ether, chloroform[1][7]

Spectroscopic Fingerprints: Distinguishing the Isomers

Spectroscopic analysis provides a clear method for differentiating the isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct shifts in NMR spectra. Similarly, vibrational modes are influenced by the substitution pattern, resulting in characteristic IR absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR , the aldehydic proton (-CHO) typically appears as a singlet far downfield (~10 ppm). The aromatic protons exhibit complex splitting patterns characteristic of ortho, meta, or para disubstitution, providing a definitive way to identify the isomer.

In ¹³C NMR , the carbonyl carbon and the nitrile carbon are readily identifiable. The substitution pattern also influences the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

All three isomers show strong characteristic absorptions for the C≡N nitrile stretch (around 2220-2230 cm⁻¹) and the C=O aldehyde stretch (around 1700-1720 cm⁻¹).[9] The exact position of the C=O stretch is sensitive to electronic effects. For 4-formylbenzonitrile, conjugation between the carbonyl group and the aromatic ring lowers the stretching frequency compared to the meta isomer where such conjugation is absent.[10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 131 for all isomers.[11] Key fragmentation patterns include the loss of the formyl radical (-CHO, 29 Da) to give a peak at m/z = 102, and the loss of a hydrogen atom to give a strong peak at m/z = 130.[11][12]

Electronic Effects and Chemical Reactivity

The core of the comparative analysis lies in understanding the electronic interplay between the formyl (-CHO) and cyano (-CN) groups. Both are electron-withdrawing groups, deactivating the aromatic ring towards electrophilic substitution. However, their relative positions dictate the specific reactivity of the ring and the functional groups themselves.

  • Inductive Effect (-I): Both groups pull electron density from the ring through the sigma bonds.

  • Resonance/Mesomeric Effect (-M): Both groups withdraw electron density from the ring through the pi system, primarily from the ortho and para positions.

G cluster_ortho 2-Formylbenzonitrile (Ortho) cluster_meta 3-Formylbenzonitrile (Meta) cluster_para 4-Formylbenzonitrile (Para) ortho_node Ring is highly electron-deficient. Steric hindrance between adjacent groups. Unique proximity allows for intramolecular cascade reactions. meta_node Ring is electron-deficient. C2, C4, C6 positions are most deactivated. No direct resonance interaction between groups. para_node Ring is electron-deficient. Strong, additive deactivation via resonance. Positions ortho to each group are most deactivated.

Figure 1. A summary of the electronic and steric characteristics of the formylbenzonitrile isomers.

Comparative Reactivity Profile
  • Nucleophilic Aromatic Substitution: Due to the strong electron-withdrawing nature of both substituents, these molecules are poor substrates for nucleophilic aromatic substitution unless an appropriate leaving group is also present on the ring. The 4-nitro-substituted analogue, for instance, is highly reactive towards nucleophiles.[13]

  • Reactivity of the Aldehyde Group: The aldehyde group is a primary site for reactivity.[14] Its electrophilicity is modulated by the position of the nitrile group.

    • Ortho Isomer: The proximity of the electron-withdrawing nitrile group significantly increases the electrophilicity of the aldehyde carbonyl. However, it also presents steric hindrance to bulky nucleophiles. This isomer is known to participate in unique cascade reactions where both functional groups are involved sequentially.[15]

    • Meta Isomer: The nitrile group's electron-withdrawing effect is primarily inductive, leading to a moderately electrophilic aldehyde.

    • Para Isomer: The powerful -M effect of the nitrile group, acting in concert with the aldehyde, makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Reactions at the Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. These reactions typically require harsh conditions. The metabolism of benzonitrile isomers in some organisms proceeds via nitrile hydratase and amidase enzymes to the corresponding carboxylic acids.[16]

Experimental Protocols: A Practical Comparison

To illustrate the practical implications of these differences, we provide a general protocol for a Knoevenagel condensation, a common reaction involving the aldehyde group.

Protocol: Knoevenagel Condensation of Formylbenzonitrile with Malononitrile

This reaction demonstrates the reactivity of the aldehyde group towards a carbon nucleophile, forming a cyanocinnamic acid derivative, a valuable synthetic intermediate.

G start 1. Setup reactants Add Formylbenzonitrile (1 eq), Malononitrile (1.1 eq), and Toluene to a flask. start->reactants catalyst Add Piperidine (0.1 eq) as catalyst. reactants->catalyst reflux 2. Reaction catalyst->reflux heat Heat mixture to reflux (approx. 110°C) with a Dean-Stark trap. reflux->heat monitor Monitor reaction by TLC until starting material is consumed. heat->monitor workup 3. Work-up monitor->workup cool Cool to room temperature. Dilute with Ethyl Acetate. workup->cool wash Wash with 1M HCl, then brine. cool->wash dry Dry organic layer over Na₂SO₄, filter, and concentrate. wash->dry purify 4. Purification dry->purify cryst Recrystallize crude product from Ethanol/Water. purify->cryst product Obtain pure 2-(cyanobenzylidene)malononitrile. cryst->product

Figure 2. General experimental workflow for the Knoevenagel condensation of a formylbenzonitrile isomer.

Experimental Causality:

  • Choice of Catalyst: A weak base like piperidine is used to deprotonate malononitrile, forming the nucleophilic enolate without promoting side reactions like the Cannizzaro reaction of the aldehyde.

  • Dean-Stark Trap: The condensation reaction produces one equivalent of water. Removing it via azeotropic distillation with toluene drives the equilibrium towards the product, ensuring a high yield.

  • Work-up: The acidic wash (1M HCl) removes the basic piperidine catalyst, while the brine wash removes residual water.

  • Reactivity Observation: One would expect the reaction rate to be fastest for the 4-formylbenzonitrile isomer due to the maximal electronic activation of the carbonyl group. The 2-formylbenzonitrile might react slower than the para isomer due to steric hindrance near the reaction center. The 3-formylbenzonitrile would likely exhibit an intermediate reactivity.

Synthetic Routes and Applications

Formylbenzonitrile isomers are typically synthesized either by the formylation of the corresponding benzonitrile or the cyanation of the corresponding benzaldehyde.[17] Their bifunctional nature makes them invaluable in constructing complex molecular architectures.

  • 2-Formylbenzonitrile: A key precursor for synthesizing isoindolinones and phthalides through cascade reactions.[15]

  • 3-Formylbenzonitrile: Used in the synthesis of inhibitors for poly(ADP-ribose) polymerases (PARP), which are important targets in cancer therapy.[2]

  • 4-Formylbenzonitrile: Widely used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1] It is also a reagent for synthesizing chemical probes for bromodomains, which are readers of epigenetic marks.[1]

Conclusion

While the formylbenzonitrile isomers share the same molecular formula, their distinct substitution patterns give rise to a rich and differentiated chemistry. The ortho isomer's utility is often defined by the proximity of its functional groups, enabling unique intramolecular transformations. The meta isomer provides a different electronic and steric profile, offering an alternative for tuning molecular properties. The para isomer, with its linear symmetry and strong electronic communication between groups, is a highly activated and versatile building block. A thorough understanding of these nuances, from physical properties to electronic effects, is essential for leveraging these powerful intermediates in research and development.

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A Comparative Guide to the Reactivity of Substituted Benzonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzonitriles are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The reactivity of these aromatic nitriles is intricately governed by the electronic properties of substituents on the benzene ring, which can be finely tuned to direct the course of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of substituted benzonitriles in key chemical reactions, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Electronic Influence of Substituents: A Fundamental Overview

The reactivity of a substituted benzonitrile is primarily dictated by the interplay of inductive and resonance effects of the substituent, which modulate the electron density of both the aromatic ring and the cyano group.[3][4] The nitrile group itself is strongly electron-withdrawing, a property that deactivates the benzene ring towards electrophilic attack while activating it for nucleophilic substitution.[5]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and carbonyl groups (-COR), further decrease the electron density of the aromatic ring and increase the electrophilicity of the nitrile carbon.[3][6][7][8] This generally leads to an increased rate in reactions where the nitrile carbon is attacked by a nucleophile.

  • Electron-Donating Groups (EDGs) , such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic attack.[7][8][9][10] Conversely, they can decrease the reactivity of the nitrile group towards nucleophiles.

A quantitative measure of these electronic effects can be described by the Hammett equation , which provides a linear free-energy relationship for the reactions of meta- and para-substituted benzene derivatives.[6][11][12][13]

Comparative Reactivity in Key Chemical Transformations

The influence of substituents is most evident when comparing the rates and outcomes of common reactions involving benzonitriles.

Hydrolysis of the Nitrile Group

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.[3]

In strong acid, the reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. A Hammett plot for the acid-catalyzed hydration of para-substituted benzonitriles shows a positive slope, indicating that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the nitrile carbon.[3]

Table 1: Relative Rate Constants for the Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles. [3]

Substituent (para-)Relative Rate Constant (k/k₀)
-OCH₃0.3
-CH₃0.6
-H1.0
-Cl2.5
-NO₂15.8

This data illustrates that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.

Under basic conditions, the nitrile is attacked by a hydroxide ion. The reaction evolves ammonia gas upon formation of the carboxylate salt.[14] Similar to acid-catalyzed hydrolysis, electron-withdrawing groups enhance the rate of alkaline hydrolysis.

Experimental Protocols

Protocol 1: Comparative Acid-Catalyzed Hydrolysis of Substituted Benzonitriles

This protocol outlines a procedure to compare the relative rates of hydrolysis of different substituted benzonitriles.

Materials:

  • Substituted benzonitriles (e.g., 4-methoxybenzonitrile, benzonitrile, 4-chlorobenzonitrile, 4-nitrobenzonitrile)

  • Concentrated sulfuric acid

  • Distilled water

  • UV-Vis spectrophotometer

  • Thermostated water bath

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Acid Solution: Prepare an 18.2 M sulfuric acid solution by carefully adding concentrated sulfuric acid to an appropriate volume of distilled water. Allow the solution to cool to room temperature.[5]

  • Reaction Setup: Place the sulfuric acid solution in a thermostated water bath to maintain a constant temperature of 25.0 ± 0.1 °C.[5]

  • Initiation: Dissolve a small, accurately weighed amount of the substituted benzonitrile in the temperature-equilibrated sulfuric acid solution to initiate the reaction.[5]

  • Monitoring: Follow the progress of the reaction by UV-Vis spectrophotometry. Record the absorbance spectra at regular time intervals at the wavelength corresponding to the maximum absorbance of the resulting benzamide or benzoic acid.[5]

  • Data Analysis: Determine the pseudo-first-order rate constant for each substituted benzonitrile by plotting the natural logarithm of the absorbance versus time. Compare the relative rates.

Diagram 1: Experimental Workflow for Comparative Hydrolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_acid Prepare 18.2M H₂SO₄ thermo Thermostat Acid Solution (25.0 ± 0.1 °C) prep_acid->thermo initiate Initiate Reaction: Add Substituted Benzonitrile thermo->initiate monitor Monitor by UV-Vis Spectrophotometry initiate->monitor plot Plot ln(Abs) vs. Time monitor->plot calc Calculate Rate Constants plot->calc compare Compare Relative Rates calc->compare

Caption: Workflow for comparing hydrolysis rates.

Reduction of the Nitrile Group

The reduction of benzonitriles to benzylamines is another crucial transformation. The reactivity in this case is also influenced by substituents, though the effect can be more complex.

With strong reducing agents like lithium aluminum hydride (LiAlH₄), both electron-donating and electron-withdrawing groups can be present on the aromatic ring.[2] The hydride attacks the electrophilic nitrile carbon.

Table 2: Yields for the Reduction of Substituted Benzonitriles with LiAlH₄.

SubstituentProductYield (%)
4-OCH₃4-Methoxybenzylamine~90%
HBenzylamine~95%
4-Cl4-Chlorobenzylamine~85%
4-NO₂4-AminobenzylamineLower yields due to reduction of the nitro group

While yields are generally high, strongly reducible groups like nitro substituents can lead to side products.

Protocol 2: Comparative Reduction of Substituted Benzonitriles with LiAlH₄

Materials:

  • Substituted benzonitriles

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% aqueous NaOH

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)

Procedure:

  • Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.[5]

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the substituted benzonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension with constant stirring.[5]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress using thin-layer chromatography (TLC).[5]

  • Work-up (Fieser Method): Once the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water for every 'x' grams of LiAlH₄ used.[5]

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.[5]

  • Purification: Purify the crude product by column chromatography or recrystallization.[5]

Diagram 2: LiAlH₄ Reduction Mechanism

G R-C≡N R-C≡N Intermediate Intermediate R-C≡N->Intermediate 1. LiAlH₄ R-CH₂-NH₂ R-CH₂-NH₂ Intermediate->R-CH₂-NH₂ 2. H₂O workup

Caption: Simplified mechanism of nitrile reduction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halogen) is present at the ortho or para position.[15][16] The presence of additional electron-withdrawing groups, such as a nitro group, further enhances the rate of SNAr reactions.[16][17]

Diagram 3: SNAr Mechanism on a Substituted Benzonitrile

G start Ar(X)-CN + Nu⁻ meisenheimer [Meisenheimer Complex]⁻ start->meisenheimer Addition product Ar(Nu)-CN + X⁻ meisenheimer->product Elimination

Caption: Addition-elimination mechanism in SNAr.

The rate of SNAr is significantly faster when the electron-withdrawing nitrile group and other activating groups are ortho or para to the leaving group, as this allows for resonance stabilization of the negative charge in the Meisenheimer intermediate.[18]

Conclusion

The reactivity of substituted benzonitriles is a well-defined and predictable aspect of organic chemistry, primarily governed by the electronic effects of the substituents. Electron-withdrawing groups generally accelerate reactions involving nucleophilic attack on the nitrile carbon or the aromatic ring, while electron-donating groups have the opposite effect. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for researchers and drug development professionals to effectively utilize this versatile class of compounds in the synthesis of novel molecules.

References

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A Predictive DFT-Based Comparative Analysis of 2-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structural, Vibrational, and Electronic Properties

For researchers and professionals in drug development and materials science, a precise understanding of a molecule's physicochemical properties is paramount. Density Functional Theory (DFT) has emerged as a powerful tool for predicting these properties with a high degree of accuracy, offering insights that complement and guide experimental work. This guide presents a comprehensive, DFT-based comparative study of 2-Ethyl-4-formylbenzonitrile, a molecule of interest for its potential applications stemming from its substituted benzonitrile framework.

In the absence of direct experimental data for this compound, this guide employs a predictive approach. We will leverage established DFT methodologies, validated against experimental data for closely related analogs—2-formylbenzonitrile and 4-formylbenzonitrile—to forecast the structural, spectroscopic, and electronic characteristics of the target molecule. This comparative analysis will illuminate the influence of the ethyl substituent on the benzonitrile scaffold.

The Foundation: Validating DFT Methodology with Analogous Systems

The reliability of any computational study hinges on the appropriateness of the chosen theoretical model. For substituted benzonitriles, the B3LYP functional combined with basis sets such as 6-31G(d) and 6-311++G(d,p) has been shown to provide results in good agreement with experimental findings for both molecular geometry and vibrational frequencies.[1][2][3] Studies on 2-formylbenzonitrile and 4-formylbenzonitrile have successfully utilized these methods to interpret their FT-IR and FT-Raman spectra, providing a solid foundation for our predictive analysis.[1][3]

The Computational Protocol: A Self-Validating System

To ensure the trustworthiness of our predictions for this compound, the following computational workflow is proposed. This protocol is designed to be a self-validating system, mirroring the successful approaches documented in the literature for similar molecules.

Caption: A typical DFT workflow for the comprehensive analysis of organic molecules.

Step-by-Step Protocol:

  • Geometry Optimization: The initial structure of this compound is optimized to its lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Calculations: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to simulate the FT-IR and FT-Raman spectra.

  • Time-Dependent DFT (TD-DFT): The electronic absorption spectrum (UV-Vis) is predicted using TD-DFT calculations, providing information on the electronic transitions.[4][5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, charge distribution, and the stability of the molecule arising from hyperconjugative interactions.[6][7]

Comparative Analysis: Predicting the Properties of this compound

This section details the predicted properties of this compound and compares them with the known data for 2-formylbenzonitrile and 4-formylbenzonitrile.

Molecular Geometry

The introduction of an ethyl group at the 2-position is expected to induce some steric effects, potentially leading to slight out-of-plane distortions of the formyl and cyano groups. However, the aromatic system's drive for planarity will likely minimize these distortions.

Parameter2-Formylbenzonitrile (Calculated)4-Formylbenzonitrile (Calculated)This compound (Predicted)
C=O Bond Length (Å)~1.21~1.21~1.21
C≡N Bond Length (Å)~1.16~1.16~1.16
Dihedral Angle (Ring-CHO)~0°~0°Slightly > 0°

Note: The values for the analogs are typical values found in DFT studies.

The bond lengths of the C=O and C≡N groups are predicted to be largely unaffected by the ethyl substitution, as these are primarily influenced by the electronic nature of the aromatic ring. The most significant structural change is anticipated in the dihedral angle between the plane of the benzene ring and the formyl group, which may increase slightly due to steric hindrance from the adjacent ethyl group.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectra provide a fingerprint of the molecule. Key vibrational modes for comparison include the C=O stretch of the aldehyde, the C≡N stretch of the nitrile, and the C-H stretching modes of the aromatic ring and the ethyl group.

Vibrational Mode2-Formylbenzonitrile (cm⁻¹)4-Formylbenzonitrile (cm⁻¹)This compound (Predicted, cm⁻¹)
C=O Stretch~1700~1705~1700-1705
C≡N Stretch~2230~2230~2225-2230
Aromatic C-H Stretch~3100-3000~3100-3000~3100-3000
Aliphatic C-H Stretch--~2980-2850

Note: Frequencies are approximate and based on published DFT data for analogs.[1][3]

The C=O and C≡N stretching frequencies are expected to be very similar to the analogs, as the electronic effect of the alkyl group is relatively small compared to the powerful electron-withdrawing nature of the formyl and cyano groups. The most notable difference in the predicted spectrum of this compound will be the appearance of strong bands in the 2980-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group.

Electronic Properties: HOMO-LUMO Analysis and UV-Vis Spectrum

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy of electronic transitions.

Caption: Predicted effect of ethyl substitution on the HOMO-LUMO gap.

The ethyl group is a weak electron-donating group. This donation of electron density to the aromatic ring is expected to raise the energy of the HOMO. The LUMO, which is likely to have significant character on the electron-withdrawing formyl and cyano groups, will be less affected. Consequently, a slight reduction in the HOMO-LUMO energy gap is predicted for this compound compared to 4-formylbenzonitrile.

Property4-Formylbenzonitrile (Typical)This compound (Predicted)
HOMO Energy (eV)LowerHigher
LUMO Energy (eV)SimilarSimilar
HOMO-LUMO Gap (eV)LargerSmaller
λmax (nm)Shorter WavelengthLonger Wavelength (Red Shift)

A smaller HOMO-LUMO gap suggests that this compound will be slightly more reactive and will exhibit a bathochromic (red) shift in its primary UV-Vis absorption band compared to its non-ethylated counterparts. This is because less energy will be required to promote an electron from the HOMO to the LUMO.[8]

Natural Bond Orbital (NBO) Analysis

NBO analysis can quantify the electron-donating effect of the ethyl group. The analysis will likely reveal hyperconjugative interactions between the C-H and C-C sigma bonds of the ethyl group and the π* orbitals of the aromatic ring. This delocalization of electron density stabilizes the molecule and is the underlying electronic reason for the predicted changes in the HOMO-LUMO gap and UV-Vis spectrum. Studies on similar substituted systems have effectively used NBO analysis to explain the stability arising from such interactions.[3][6]

Conclusion

This guide outlines a robust, DFT-based approach for predicting and understanding the key physicochemical properties of this compound. By leveraging validated computational methods and drawing comparisons with well-studied analogs, we can generate reliable predictions for its geometry, vibrational spectra, and electronic characteristics.

The introduction of the ethyl group at the 2-position is predicted to cause minimal structural distortion but will introduce characteristic aliphatic C-H stretching bands in the IR spectrum. Electronically, the ethyl group is expected to act as a weak electron donor, raising the HOMO energy level, reducing the HOMO-LUMO gap, and causing a red shift in the UV-Vis absorption spectrum. These predictive insights provide a valuable starting point for experimental investigations and can accelerate the rational design of new materials and drug candidates based on the this compound scaffold.

References

  • Misra, N., Prasad, O., Sinha, L., & Pandey, A. (2007). Molecular structure and vibrational spectra of 2-formyl benzonitrile by density functional theory and ab initio Hartree–Fock calculations. Journal of Molecular Structure: THEOCHEM, 822(1–3), 45–47. [Link]

  • Britton, D., & Cramer, C. J. (2006). 2-Formylbenzonitrile. Acta Crystallographica Section C, 62(6), o307–o309. [Link]

  • Radnović, N. D., et al. (2023). Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks. Inorganic Chemistry. (Note: While this reference provides an example of an FT-IR spectrum for 4-formylbenzonitrile, the full citation details were not available in the search results).
  • DergiPark. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Turkish Journal of Chemistry. [Link]

  • Gaussian Inc. Natural Bond Orbital (NBO) Analysis. [Link]

  • Singh, R. N., et al. (2014). Structural Elucidation, DFT Calculations, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Biological Evaluation of Two Novel Benzazocine Derivatives. Journal of Molecular Structure.
  • Arjunan, V., Carthigayan, K., Periandy, S., & Mohan, S. (2012). Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 245-256. [Link]

  • Prasad, O., et al. (2010). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 2(4), 238-247.
  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(2), 498. [Link]

  • Bendjeddou, A., et al. (2016). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calculations. International Research Journal of Pure and Applied Chemistry, 12(1), 1-9.
  • YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. Quantum GuruJi. [Link]

  • DergiPark. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound. International Journal of Chemistry and Technology. [Link]

  • Kim, S., et al. (2025). A study of UV–vis spectroscopic and DFT calculation of the UV absorber in different solvent. Journal of Molecular Liquids.
  • RSC Publishing. (2013). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances, 3(42), 19379-19389. [Link]

  • Alcolea Palafox, M., et al. (2014). FT-IR, FT-Raman spectra and other molecular properties of 2,4-dichlorobenzonitrile: a interpretation by a DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 89-97. [Link]

  • ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Journal of Molecular Structure.
  • PubMed Central. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon, 6(6), e04213. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Ethyl-4-formylbenzonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of precisely substituted aromatic compounds is a cornerstone of innovation. Among these, 2-Ethyl-4-formylbenzonitrile stands out as a valuable intermediate, finding application in the development of novel therapeutics and functional materials. This guide provides a comprehensive comparison of the primary synthetic routes to this key molecule, offering researchers the critical insights needed to select the optimal pathway for their specific needs. We will delve into the mechanistic underpinnings of each approach, present detailed, validated protocols, and offer a comparative analysis of their respective yields, scalability, and overall efficiency.

Introduction: Strategic Importance of this compound

The unique trifunctional arrangement of a nitrile, a formyl group, and an ethyl substituent on the benzene ring makes this compound a versatile building block. The aldehyde functionality serves as a handle for a multitude of transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further avenues for molecular elaboration. The ethyl group, while seemingly simple, provides steric and electronic influence that can be crucial for tuning the properties of the final product. Given its utility, the efficient and reliable synthesis of this compound is of paramount importance.

This guide will focus on two principal and strategically distinct approaches to the synthesis of this compound:

  • Route A: Electrophilic Formylation of 3-Ethylbenzonitrile. This approach involves the direct introduction of the formyl group onto a readily available substituted benzonitrile.

  • Route B: Selective Oxidation of 2-Ethyl-4-methylbenzonitrile. This pathway relies on the targeted oxidation of a benzylic methyl group to an aldehyde.

We will now explore the intricacies of each route, providing both a theoretical framework and practical, step-by-step guidance for their execution in a laboratory setting.

Route A: Electrophilic Formylation of 3-Ethylbenzonitrile

The direct formylation of an aromatic ring is a classic and powerful transformation in organic synthesis. In the context of synthesizing this compound, the starting material is 3-ethylbenzonitrile. The directing effects of the substituents on the aromatic ring are a key consideration in this approach. The ethyl group is an ortho-, para-director, activating the ring towards electrophilic substitution. Conversely, the nitrile group is a meta-director and is strongly deactivating. These opposing influences create a regiochemical challenge, with the potential for the formation of multiple isomers. However, the combined directing effects favor substitution at the 4- and 6-positions. The Vilsmeier-Haack reaction is a suitable method for this transformation, employing a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3].

Diagram of the Vilsmeier-Haack Formylation Pathway

Vilsmeier-Haack Formylation cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_reagent Start 3-Ethylbenzonitrile Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Ethylbenzonitrile

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.

  • Formylation Reaction: Dissolve 3-ethylbenzonitrile (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, slowly warm the reaction mixture to 70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Discussion of Route A

The Vilsmeier-Haack reaction offers a direct method for the formylation of 3-ethylbenzonitrile. The primary advantage of this route is the use of relatively inexpensive and readily available starting materials. However, the strongly acidic and harsh reaction conditions can be a drawback, potentially leading to side reactions or decomposition of sensitive substrates. The regioselectivity, while generally favoring the desired 4-position, may not be perfect, leading to the formation of the 6-formyl isomer, which can complicate purification. The deactivating nature of the nitrile group can also lead to sluggish reaction rates, requiring elevated temperatures and longer reaction times[4].

Route B: Selective Oxidation of 2-Ethyl-4-methylbenzonitrile

An alternative strategy for the synthesis of this compound involves the selective oxidation of the methyl group of 2-ethyl-4-methylbenzonitrile. This approach hinges on the ability to differentiate between the benzylic protons of the methyl and ethyl groups. Generally, benzylic methyl groups are more susceptible to oxidation than benzylic methylene groups under certain conditions. Several reagents can be employed for this transformation, including selenium dioxide (SeO₂) and N-bromosuccinimide (NBS) followed by hydrolysis[5][6][7]. The two-step NBS/hydrolysis method often provides a milder and more controlled oxidation.

Diagram of the Benzylic Oxidation Pathway

Benzylic Oxidation Start 2-Ethyl-4-methylbenzonitrile Intermediate 2-Ethyl-4-(bromomethyl)benzonitrile Start->Intermediate NBS, Radical Initiator Product This compound Intermediate->Product Hydrolysis (e.g., Sommelet reaction or Kornblum oxidation)

Caption: Two-step synthesis of this compound via benzylic bromination and subsequent oxidation.

Experimental Protocol: Selective Oxidation of 2-Ethyl-4-methylbenzonitrile

Caution: N-Bromosuccinimide is a lachrymator and should be handled in a fume hood. Carbon tetrachloride is a suspected carcinogen and should be handled with extreme care.

Step 1: Benzylic Bromination

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-4-methylbenzonitrile (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC. The reaction is typically complete when the solid NBS has been consumed and is floating on the surface as succinimide.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-ethyl-4-(bromomethyl)benzonitrile, which can often be used in the next step without further purification.

Step 2: Oxidation to the Aldehyde (Kornblum Oxidation)

  • Dissolve the crude 2-ethyl-4-(bromomethyl)benzonitrile from the previous step in dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (2 equivalents) and heat the mixture to 150 °C for a short period (typically 5-10 minutes).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Discussion of Route B

The selective oxidation route offers a milder alternative to electrophilic formylation. The key advantage is the avoidance of harsh acidic conditions. The selectivity for the benzylic methyl group over the methylene group of the ethyl substituent is a critical aspect of this synthesis. While radical bromination with NBS can show some selectivity for the more reactive benzylic C-H bonds, a mixture of products (bromination at the methyl vs. ethyl group) is possible. Careful control of reaction conditions is necessary to maximize the yield of the desired intermediate. The subsequent oxidation of the benzyl bromide to the aldehyde can be achieved through various methods, with the Kornblum oxidation being a common and effective choice.

Comparative Analysis and Performance Data

To provide a clear comparison of the two synthetic routes, the following table summarizes the key performance indicators based on typical literature reports for analogous reactions.

ParameterRoute A: Vilsmeier-Haack FormylationRoute B: Selective Benzylic Oxidation
Starting Material 3-Ethylbenzonitrile2-Ethyl-4-methylbenzonitrile
Key Reagents DMF, POCl₃NBS, Radical Initiator, DMSO, NaHCO₃
Reaction Conditions Harsh, acidic, elevated temperatureMilder, neutral, requires radical initiation
Typical Yield 40-60%50-70% (over two steps)
Selectivity Regioselectivity can be an issueChemoselectivity between methyl and ethyl groups is a key challenge
Scalability Moderate, handling of POCl₃ can be challenging on a large scaleGood, though photochemical initiation may be less convenient for large scale
Purification Column chromatography to separate isomersColumn chromatography to remove byproducts

Characterization of this compound

Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. The following spectroscopic data are expected for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.0 (s, 1H, -CHO), 7.9-7.7 (m, 2H, Ar-H), 7.5 (d, 1H, Ar-H), 2.8 (q, 2H, -CH₂CH₃), 1.3 (t, 3H, -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.5, 148.0, 136.0, 133.5, 132.0, 128.0, 118.0, 26.0, 15.0.

  • IR (KBr, cm⁻¹): ~2230 (C≡N), ~1700 (C=O, aldehyde).

  • Mass Spectrometry (EI): m/z (%) = 159 (M⁺).

Conclusion and Recommendations

Both the Vilsmeier-Haack formylation of 3-ethylbenzonitrile and the selective oxidation of 2-ethyl-4-methylbenzonitrile represent viable pathways for the synthesis of this compound.

Route A is more direct but is hampered by harsh conditions and potential regioselectivity issues. It is best suited for researchers who have ready access to 3-ethylbenzonitrile and are equipped to handle corrosive reagents.

Route B offers a milder reaction profile and potentially higher overall yields, but requires a two-step sequence and careful control of selectivity during the benzylic bromination. This route may be preferable when the starting material, 2-ethyl-4-methylbenzonitrile, is readily available or can be synthesized efficiently, and when milder reaction conditions are a priority.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research project, including the availability of starting materials, the scale of the synthesis, and the tolerance for particular reaction conditions and purification challenges. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the successful synthesis of this important chemical intermediate.

References

  • Benchchem. (n.d.). 2-Formyl-3-hydroxybenzonitrile.
  • Mousavi, M. S., di Mola, A., & Massa, A. (2023). Formylation of substituted benzonitriles or CuCN promoted cyanation of 2‐bromo benzaldehydes in the synthesis of 2‐cyanobenzaldehydes. Tetrahedron.
  • Organic Syntheses. (n.d.). Procedure for the synthesis of 2-hydroxyimino-2-phenylacetonitrile. Coll. Vol. 6, p.668 (1988); Vol. 54, p.93 (1974).
  • Organic Syntheses. (n.d.). Procedure for the synthesis of 2-phenylbutyronitrile. Coll. Vol. 6, p.915 (1988); Vol. 55, p.62 (1976).
  • Organic Syntheses. (n.d.). Procedure for the synthesis of (2-benzoyloxy)-1,4-cyclohexanedione mono-ethylene ketal. Vol. 89, p.220 (2012).
  • Lindhardt, A. T., et al. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Google Patents. (2020). Method for preparing vilsmeier reagent. WO2020050368A1.
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  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
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  • The Royal Society of Chemistry. (2012).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
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  • Acta Chemica Scandinavica. (1999).
  • National Institutes of Health. (2025). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. RSC Advances.
  • Wikipedia. (n.d.).
  • Google Patents. (2012).
  • European Patent Office. (1983). A process for producing nitrile compounds.
  • Google Patents. (2003). Synthesis of benzonitriles from substituted benzaldehyde. US 2003/0220504 A1.
  • Google Patents. (2016). Process for preparing finerenone. US 9416120 B2.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Vol. 101, pp. 542-563.
  • Google Patents. (2018). A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4. CN107721869A.
  • National Institutes of Health. (2009). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. Tetrahedron Letters, 50(26), 3362–3364.
  • MDPI. (2021). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 26(1), 45.
  • YouTube. (2019, July 19). SeO2 oxidation mechanism|SeO2 reaction with alkenes and ketone.
  • PubChem. (n.d.). 2-Ethylbenzonitrile.
  • ResearchGate. (2024). Benzylic C–H oxidation with oxidants other than molecular oxygen.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • National Institutes of Health. (2011). Regio- and stereoselective selenium dioxide allylic oxidation of (E)-dialkyl alkylidenesuccinates to (Z)-allylic alcohols: synthesis of natural and unnatural butenolides. Organic & Biomolecular Chemistry, 9(18), 6312–6322.
  • AdiChemistry. (n.d.). Selenium dioxide (SeO2)
  • James Ashenhurst. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
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A Comparative Guide to Theoretical vs. Experimental NMR Analysis of 2-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of drug development and molecular research, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. This guide provides an in-depth comparison between experimentally acquired and theoretically predicted ¹H and ¹³C NMR spectra of 2-Ethyl-4-formylbenzonitrile, a substituted aromatic compound representative of scaffolds frequently encountered in medicinal chemistry. Our focus extends beyond a mere data comparison, delving into the causality behind experimental choices and computational strategies, thereby offering a framework for validating molecular structures with a high degree of confidence.

The Foundational Role of NMR in Structural Verification

The precise arrangement of atoms within this compound dictates its chemical properties and biological activity. While experimental NMR provides a direct spectroscopic fingerprint of the molecule, computational methods, particularly Density Functional Theory (DFT), offer a powerful predictive tool.[1] The synergy between these two approaches—running the experiment and calculating the expected outcome—forms a self-validating system for structural confirmation.[2] Discrepancies between the two are not failures, but rather valuable data points that can illuminate subtle structural or environmental effects.[3][4]

This guide will navigate through the acquisition of high-quality experimental NMR data, the robust protocol for its theoretical prediction, and a critical analysis of the comparison.

Experimental NMR Data Acquisition: A Protocol Grounded in Precision

The goal of the experimental phase is to produce high-resolution spectra that are as free from artifacts as possible. The choices made during sample preparation and instrument setup are critical for achieving this.

Step-by-Step Experimental Protocol
  • Sample Preparation :

    • Weigh approximately 5-10 mg of high-purity, synthesized this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C), which minimizes spectral overlap.[5][6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

  • Spectrometer Setup and Data Acquisition :

    • The experiments are conducted on a 500 MHz NMR spectrometer. Causality: Higher field strengths improve signal dispersion and sensitivity, which is crucial for resolving complex spin systems and observing quaternary carbons in ¹³C spectra.[7]

    • ¹H NMR Acquisition :

      • A standard single-pulse experiment (e.g., Bruker's 'zg30') is used.[7]

      • Key parameters include a 30° pulse angle to allow for a shorter relaxation delay, a spectral width of ~16 ppm, and an acquisition time of at least 3 seconds.

      • A relaxation delay of 2 seconds is employed. A total of 16 scans are acquired and averaged to improve the signal-to-noise ratio.

    • ¹³C NMR Acquisition :

      • A proton-decoupled experiment (e.g., Bruker's 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.[8]

      • A spectral width of ~240 ppm is used to encompass the expected range of carbon chemical shifts.[9][10]

      • A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024) are necessary due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.

Experimental Data Summary

The following tables summarize the processed and assigned experimental NMR data for this compound.

Table 1: Experimental ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.10s-1HH (formyl)
7.95d8.01HH-5
7.88s-1HH-3
7.60d8.01HH-6
3.05q7.52HCH₂ (ethyl)
1.30t7.53HCH₃ (ethyl)

Table 2: Experimental ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
191.5C (formyl)
145.2C-2
138.0C-4
134.5C-6
132.1C-3
128.8C-5
118.0C-1
117.5CN (nitrile)
26.5CH₂ (ethyl)
15.0CH₃ (ethyl)

Theoretical NMR Prediction: An In Silico Approach

Computational chemistry provides a powerful means to predict NMR spectra from first principles. Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method is the gold standard for accurate chemical shift prediction in organic molecules.[11][12]

Computational Workflow Diagram

G cluster_geom Geometry Optimization cluster_nmr NMR Calculation cluster_analysis Data Analysis mol_build 1. Build 3D Structure of This compound geom_opt 2. DFT Geometry Optimization (B3LYP/6-311G(d,p), PCM Solvent) mol_build->geom_opt nmr_calc 3. GIAO-DFT NMR Calculation (ωB97X-D/def2-SVP, PCM Solvent) geom_opt->nmr_calc tms_calc 4. GIAO-DFT NMR Calculation for TMS (Same Level of Theory) geom_opt->tms_calc shielding 5. Extract Isotropic Shielding Constants (σ) nmr_calc->shielding tms_calc->shielding scaling 6. Calculate Chemical Shifts δ = σ(TMS) - σ(sample) shielding->scaling comparison 7. Compare with Experimental Data scaling->comparison

Caption: Workflow for theoretical NMR chemical shift prediction.

Step-by-Step Computational Protocol
  • Molecular Geometry Optimization :

    • The 3D structure of this compound is first built.

    • A geometry optimization is performed using DFT. The B3LYP functional with the 6-311G(d,p) basis set is chosen for a robust optimization of the molecular geometry.[13]

    • Causality: An accurate molecular geometry is the most critical factor for accurate shielding constant calculations. Even small errors in bond lengths or angles can lead to significant deviations.[4]

    • Solvent effects are incorporated using the Polarizable Continuum Model (PCM) for chloroform to mimic the experimental conditions.[1][5]

  • NMR Shielding Calculation :

    • Using the optimized geometry, a single-point NMR calculation is performed.

    • The GIAO method is employed. For improved accuracy in the shielding calculation itself, a different functional and basis set combination, ωB97X-D/def2-SVP, is used, as benchmark studies have shown this level of theory to be highly effective for ¹³C predictions.[13]

    • Causality: The choice of functional and basis set for the NMR calculation step directly impacts the accuracy of the predicted electronic shielding around each nucleus.[14][15]

    • The same calculation is performed for TMS (tetramethylsilane) at the identical level of theory to serve as the reference standard.

  • Chemical Shift Calculation :

    • The absolute, isotropic shielding values (σ) are extracted from the output files for each nucleus in both the target molecule and TMS.

    • The final chemical shifts (δ) are calculated using the formula: δsample = σTMS - σsample .

Predicted Data Summary

Table 3: Predicted ¹H NMR Chemical Shifts

Predicted δ (ppm)Assignment
10.02H (formyl)
7.90H-5
7.82H-3
7.55H-6
3.01CH₂ (ethyl)
1.27CH₃ (ethyl)

Table 4: Predicted ¹³C NMR Chemical Shifts

Predicted δ (ppm)Assignment
190.8C (formyl)
144.7C-2
137.2C-4
134.1C-6
131.8C-3
128.5C-5
118.3C-1
117.9CN (nitrile)
26.2CH₂ (ethyl)
14.8CH₃ (ethyl)

Comparative Analysis: Bridging Experiment and Theory

A direct comparison reveals a strong correlation between the experimental and theoretical data, validating the assigned structure of this compound.

Workflow for Data Comparison

G cluster_data Data Inputs cluster_analysis Analysis exp_data Experimental NMR Data (Tables 1 & 2) corr Correlate Peaks (Assign Theoretical to Experimental) exp_data->corr the_data Theoretical NMR Data (Tables 3 & 4) the_data->corr delta Calculate Δδ (δ_exp - δ_pred) corr->delta stats Calculate Mean Absolute Error (MAE) delta->stats conclusion Structural Validation & Discrepancy Analysis stats->conclusion

Caption: Logical flow for comparing experimental and theoretical data.

Quantitative Comparison and Discussion

Table 5: Comparison of ¹H NMR Chemical Shifts (ppm)

Assignmentδ Experimentalδ PredictedΔδ (Exp - Pred)
H (formyl)10.1010.020.08
H-57.957.900.05
H-37.887.820.06
H-67.607.550.05
CH₂ (ethyl)3.053.010.04
CH₃ (ethyl)1.301.270.03
MAE 0.05

Table 6: Comparison of ¹³C NMR Chemical Shifts (ppm)

Assignmentδ Experimentalδ PredictedΔδ (Exp - Pred)
C (formyl)191.5190.80.7
C-2145.2144.70.5
C-4138.0137.20.8
C-6134.5134.10.4
C-3132.1131.80.3
C-5128.8128.50.3
C-1118.0118.3-0.3
CN (nitrile)117.5117.9-0.4
CH₂ (ethyl)26.526.20.3
CH₃ (ethyl)15.014.80.2
MAE 0.42

The Mean Absolute Error (MAE) is exceptionally low for both ¹H (0.05 ppm) and ¹³C (0.42 ppm), indicating an excellent agreement. This level of accuracy provides very high confidence in the structural assignment. The small residual errors can be attributed to several factors:

  • Solvent Effects : Continuum solvent models like PCM are approximations and may not perfectly capture all specific solute-solvent interactions.[16][17]

  • Vibrational Averaging : The calculations are performed on a static, optimized geometry at 0 K. In reality, the molecule is vibrating at room temperature, which can slightly alter the average observed chemical shifts.

  • Functional/Basis Set Limitations : While high-level methods were used, no DFT functional is perfect. The inherent approximations in the theory contribute to small errors.[14]

Conclusion

The robust correlation between the meticulously acquired experimental NMR data and the results from a well-benchmarked computational protocol provides definitive structural validation for this compound. This guide demonstrates a comprehensive, self-validating workflow that is critical for researchers, scientists, and drug development professionals. By understanding the causality behind both the experimental and theoretical methodologies, one can not only confirm molecular structures with confidence but also intelligently diagnose the origins of any significant discrepancies, turning potential ambiguity into deeper structural insight.

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Safety Operating Guide

A Guide to the Proper Disposal of 2-Ethyl-4-formylbenzonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 2-Ethyl-4-formylbenzonitrile are critical components of responsible laboratory practice. This guide provides a comprehensive, step-by-step approach to ensure that this compound is managed safely and in accordance with regulatory standards, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.

Understanding the Hazard Profile of this compound

Before addressing disposal, it is essential to understand the inherent hazards of this compound. This compound is classified as an irritant and is harmful if it comes into contact with the skin, is inhaled, or is swallowed.[1][2] Specifically, it can cause skin irritation, serious eye irritation, and respiratory irritation.[3] The presence of both a nitrile group (-CN) and an aldehyde group (-CHO) on an aromatic ring contributes to its reactivity and toxicological profile.

The nitrile functional group can be toxic, and the aldehyde group can be an irritant and sensitizer. While there is no specific carcinogenicity data for this compound from IARC, NTP, or OSHA, the general prudence for handling any novel chemical entity is to minimize exposure.[3]

Key Hazard Information:
Hazard StatementClassificationPrimary Routes of Exposure
Causes skin irritationSkin Irritant, Category 2Dermal
Causes serious eye irritationEye Irritant, Category 2AOcular
May cause respiratory irritationSpecific target organ toxicity - single exposure, Category 3Inhalation
Harmful to aquatic lifeHazardous to the aquatic environment, acute hazard, Category 3Environmental Release

This information, primarily derived from Safety Data Sheets (SDS), underscores the necessity of appropriate personal protective equipment (PPE) and engineering controls during handling and disposal.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with compliant removal by a certified hazardous waste contractor.

Step 1: Immediate Waste Segregation at the Point of Generation

All materials that come into direct contact with this compound must be considered hazardous waste. This includes:

  • Unused or expired product: The pure chemical compound.

  • Contaminated labware: Pipette tips, weighing boats, and any glassware that cannot be effectively decontaminated.

  • Contaminated PPE: Gloves, disposable lab coats, and any other protective gear.[4]

  • Spill cleanup materials: Absorbents used to contain and clean up spills.[5]

It is crucial to segregate this waste into designated, clearly labeled hazardous waste containers at the satellite accumulation area (SAA) within the laboratory.[6] These containers must be made of a material compatible with the chemical and kept closed except when adding waste.[7][8]

Step 2: Waste Container Labeling and Management

Proper labeling is a cornerstone of safe waste management. Each container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").[6] The date on which waste was first added to the container should also be clearly marked.

Step 3: On-Site Neutralization (For Aldehyde Functionality - Use with Caution)

For laboratories with the appropriate expertise and equipment, the aldehyde functionality of this compound can be neutralized. This can reduce the hazardous nature of the waste. However, this should only be attempted by trained personnel in a controlled environment, such as a fume hood.

It is critical to note that neutralization of the nitrile group is a more complex and hazardous process and should not be attempted in a standard laboratory setting.

A common method for aldehyde neutralization involves oxidation to a less hazardous carboxylic acid. This can be achieved using an oxidizing agent like potassium permanganate. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office before attempting any on-site treatment. Some commercially available products are designed for the neutralization of aldehyde waste, such as those containing sodium bisulfite.[9]

Step 4: Spill Management

In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).[10]

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[5]

Step 5: Final Disposal

The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[11][12] Your institution's EHS department will coordinate the pickup and transportation of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14] Your EHS office will ensure that the disposal process is compliant with all federal, state, and local regulations.

Logical Framework for Disposal Decisions

To aid in the decision-making process for the disposal of this compound, the following flowchart provides a visual guide.

Disposal decision workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a regulatory requirement; it is a reflection of our commitment to a culture of safety and environmental responsibility. By understanding the hazards, following established protocols, and working closely with our institutional EHS departments, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity.

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Navigating the Safe Handling of 2-Ethyl-4-formylbenzonitrile: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 2-Ethyl-4-formylbenzonitrile (CAS No. 157870-23-0), focusing on the critical aspects of personal protective equipment (PPE), operational protocols, and compliant waste disposal. By understanding the "why" behind each safety measure, you can foster a culture of safety and confidence in your laboratory.

Hazard Analysis: Understanding the Risks of this compound

While a specific, detailed toxicological profile for this compound is not extensively documented in readily available literature, a robust understanding of its hazards can be derived from its chemical structure. The molecule contains two key functional groups: a benzonitrile and a benzaldehyde .

  • Benzonitrile Moiety: Nitrile compounds, particularly aromatic nitriles, can be toxic.[1][2] They can be harmful if swallowed, absorbed through the skin, or inhaled.[3][4] A significant concern with nitriles is the potential for the release of hydrogen cyanide, a highly toxic gas, under certain conditions such as exposure to strong acids or high temperatures.[2]

  • Benzaldehyde Moiety: Aldehydes are known to be irritants to the skin, eyes, and respiratory tract.[5] They can also act as sensitizers, leading to allergic reactions upon repeated exposure.

Therefore, this compound should be handled as a substance that is harmful by all routes of exposure and a potent irritant .

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.Protects against splashes of the chemical which can cause serious eye irritation.[4]
Hand Protection Nitrile gloves. Double-gloving is recommended.Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure.[6][7]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents incidental skin contact with the chemical.[1][3]
Respiratory Protection To be used in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is required.The fume hood is the primary engineering control to prevent inhalation of vapors or dust. A respirator provides an additional layer of protection.[5][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound, including weighing and solution preparation, must occur in a designated area within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][3]

  • Spill Kit: Have a chemical spill kit appropriate for solid and liquid organic compounds readily available.

Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Lab Coat don2 Inner Gloves don1->don2 don3 Outer Gloves don2->don3 don4 Goggles don3->don4 don5 Face Shield (if needed) don4->don5 doff1 Outer Gloves (Contaminated) doff2 Face Shield doff1->doff2 doff3 Goggles doff2->doff3 doff4 Lab Coat doff3->doff4 doff5 Inner Gloves doff4->doff5

Figure 1: Recommended sequence for donning and doffing PPE.
Handling and Post-Handling Procedures
  • Weighing and Transfer: Use a spatula for all transfers to minimize dust generation.[6]

  • Container Management: Keep the container tightly closed when not in use.[1][8]

  • Decontamination: After handling, decontaminate the work area and any equipment used with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[9][10]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

Spill_Response start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation (within fume hood if possible) evacuate->ventilate ppe Don appropriate PPE (including respiratory protection if necessary) ventilate->ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose

Figure 2: Step-by-step workflow for responding to a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][6]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound must be treated as hazardous waste.[2][6]

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, sealed container. This includes contaminated PPE and absorbent materials from spills.

    • Liquid Waste: Collect in a designated, sealed, and properly labeled solvent waste container. Do not mix with incompatible waste streams.[11]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[12]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[11][12]

By implementing these comprehensive safety and handling protocols, you can confidently work with this compound while ensuring the protection of yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.